Product packaging for 2,3,3-Trimethyl-5-phenyl-3H-indole(Cat. No.:CAS No. 294655-87-1)

2,3,3-Trimethyl-5-phenyl-3H-indole

Cat. No.: B2627986
CAS No.: 294655-87-1
M. Wt: 235.33
InChI Key: RUEVOVIBTGMVJR-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-phenyl-3H-indole (CAS 294655-87-1) is a high-purity 3H-indole (indolenine) derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile precursor and key scaffold in the development of novel fluorescent dyes and styryl-heterocycles . Its structural framework is integral to the one-pot synthesis of advanced 5-aryl-2-styryl-3H-indole derivatives, which are studied for their tunable optical properties and potential applications in material sciences and as fluorescent probes . The indole scaffold is a fundamental building block found in numerous natural products and biologically active molecules . The 3H-indole tautomer, characterized by a C=N double bond within the five-membered ring, offers distinct reactivity that is harnessed in various synthetic methodologies, including Fischer indole synthesis and palladium-catalyzed cross-coupling reactions . This compound is provided with a guaranteed purity of 98% . Researchers must adhere to the specified safety guidelines: the substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N B2627986 2,3,3-Trimethyl-5-phenyl-3H-indole CAS No. 294655-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethyl-5-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-12-17(2,3)15-11-14(9-10-16(15)18-12)13-7-5-4-6-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEVOVIBTGMVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2,3,3-Trimethyl-5-phenyl-3H-indole. This document details plausible synthetic routes, experimental protocols, and expected analytical data, offering a foundational resource for researchers engaged in the exploration of indole derivatives for potential therapeutic applications.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The 3H-indole (indolenine) scaffold, in particular, serves as a versatile intermediate in the synthesis of more complex molecular architectures. This guide focuses on the synthesis and characterization of a specific phenyl-substituted indolenine, this compound, outlining key methodologies for its preparation and analytical validation. While this specific compound is not extensively documented in current literature, this guide constructs a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues.

Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound: the classical Fischer Indole Synthesis and a more modern approach involving a Suzuki-Miyaura cross-coupling reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] For the target molecule, this would involve the reaction of (4-biphenylyl)hydrazine with 3-methyl-2-butanone.

Fischer_Indole_Synthesis reagent1 ([1,1'-biphenyl]-4-yl)hydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 3-Methyl-2-butanone reagent2->intermediate product This compound intermediate->product Acid Catalyst (e.g., Acetic Acid), Heat

Figure 1: Fischer Indole Synthesis Pathway.
Suzuki-Miyaura Cross-Coupling

A contemporary alternative involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach would utilize a halogenated 3H-indole precursor, specifically 5-bromo-2,3,3-trimethyl-3H-indole, which is then coupled with phenylboronic acid. This method offers the advantage of modularity, allowing for the introduction of various aryl or heteroaryl groups at the 5-position.

Suzuki_Coupling reagent1 5-Bromo-2,3,3-trimethyl-3H-indole product This compound reagent1->product + reagent2 Phenylboronic Acid reagent2->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) catalyst->product

Figure 2: Suzuki-Miyaura Cross-Coupling Pathway.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole (Intermediate for Suzuki Coupling)

This procedure is adapted from the synthesis of similar substituted indoles.[4]

Procedure:

  • To a solution of 4-bromophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (50 mL), add 3-methyl-2-butanone (12 mmol).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-2,3,3-trimethyl-3H-indole.

Synthesis of this compound via Suzuki-Miyaura Coupling

Procedure:

  • In a round-bottom flask, combine 5-bromo-2,3,3-trimethyl-3H-indole (5 mmol), phenylboronic acid (7.5 mmol), and potassium carbonate (15 mmol).

  • Add a mixture of 1,2-dimethoxyethane (DME) and water (4:1, 25 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.25 mmol).

  • Heat the reaction mixture to 80-90 °C for 12-18 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Characterization of this compound

The following tables summarize the expected quantitative data for the characterization of the final product. This data is predictive and based on the analysis of structurally similar compounds.

Predicted NMR Spectroscopic Data

Table 1: Predicted 1H and 13C NMR Data (in CDCl3)

1H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.60-7.30m7HAr-H
~7.20d1HAr-H
~2.20s3HC2-CH3
~1.30s6HC3-(CH3)2
13C NMR Chemical Shift (δ, ppm) Assignment
~185C2
~155C7a
~142C5
~140C-Ar (ipso)
~138C3a
~129C-Ar
~127C-Ar
~126C-Ar
~122C6
~120C4
~118C7
~55C3
~25C3-(CH3)2
~15C2-CH3
Predicted IR and Mass Spectrometry Data

Table 2: Predicted IR and Mass Spectrometry Data

Technique Parameter Expected Value Interpretation
IR Spectroscopy Wavenumber (cm-1)~3050-3020Aromatic C-H stretch
~2970-2850Aliphatic C-H stretch
~1600, ~1480Aromatic C=C stretch
~1640C=N stretch of 3H-indole
Mass Spectrometry [M]+ (m/z)~235.13Molecular Ion
[M-CH3]+ (m/z)~220.11Loss of a methyl group

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to final characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis_route Select Synthesis Route (Fischer or Suzuki) reaction Perform Chemical Reaction synthesis_route->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms mp Melting Point Determination ms->mp data_analysis Data Analysis and Structure Confirmation mp->data_analysis

Figure 3: General workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By leveraging well-established synthetic methodologies and predictive analytical data, researchers can efficiently produce and validate this novel compound. The presented protocols and expected data serve as a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical entities with potential therapeutic value. Further studies are warranted to explore the biological activities of this and related compounds.

References

Spectroscopic Profile of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2,3,3-Trimethyl-5-phenyl-3H-indole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral properties of 2,3,3-trimethyl-3H-indole and the anticipated electronic effects of a phenyl substituent at the 5-position of the indole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.9m2HH-2', H-6' (Phenyl)
~7.5 - 7.7m3HH-3', H-4', H-5' (Phenyl)
~7.6d1HH-4
~7.5dd1HH-6
~7.4d1HH-7
~2.2s3H2-CH₃
~1.3s6H3,3-(CH₃)₂

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~185C-2
~155C-7a
~142C-1' (Phenyl)
~140C-3a
~138C-5
~129C-3', C-5' (Phenyl)
~128C-4' (Phenyl)
~127C-2', C-6' (Phenyl)
~128C-6
~122C-4
~120C-7
~54C-3
~243,3-(CH₃)₂
~152-CH₃

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
3050 - 3080MediumAromatic C-H Stretch
2950 - 2980StrongAliphatic C-H Stretch
~1640MediumC=N Stretch (Indolenine)
1600, 1480Medium-StrongAromatic C=C Stretch
1450, 1370MediumCH₃ Bending
760, 700StrongAromatic C-H Bending (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
235High[M]⁺ (Molecular Ion)
220High[M - CH₃]⁺
158Medium[M - C₆H₅]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30-degree pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, dissolve a small amount in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to a standard value of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Spectroscopic_Techniques_Relationship Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Information (Connectivity, Functional Groups, Molecular Formula) NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Relationship between different spectroscopic techniques and the structural information they provide.

A Technical Guide to the Physical and Chemical Properties of Substituted 3H-Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-indoles, also known as indolenines, are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyrrole ring system where the nitrogen atom is not directly involved in the aromatic system, and a double bond exists between the nitrogen and the C2 position. This structural isomer of the more common 1H-indole possesses unique chemical reactivity and physical properties that make it a valuable scaffold in medicinal chemistry and materials science. The substitution pattern on the 3H-indole core significantly influences its electronic, spectroscopic, and biological properties, making a thorough understanding of these characteristics crucial for its application in drug discovery and development.[1][2][3][4] This guide provides an in-depth overview of the physical and chemical properties of substituted 3H-indoles, supported by experimental data and methodologies.

Physical and Spectroscopic Properties

The physical properties of substituted 3H-indoles are highly dependent on the nature and position of the substituents on the indole core. These properties are critical for determining the compound's behavior in biological systems and for its development as a therapeutic agent.

General Physical Properties

Substituted 3H-indoles are typically crystalline solids with melting points that vary widely depending on the substituent's size, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding.

Compound NameSubstituentsMelting Point (°C)Reference
Methyl 3-(5-methylpyridin-2-yl)-2-phenyl-3H-indole-3-carboxylate2-Ph, 3-COOCH3, 3-(5-methylpyridin-2-yl)154.9–163.7[5]
Methyl 3-(pyridin-2-yl)-2-(thiophen-2-yl)-3H-indole-3-carboxylate2-Thiophenyl, 3-COOCH3, 3-(pyridin-2-yl)167.5–176.9[5]
Ethyl 2-phenyl-3-(pyridin-2-yl)-3H-indole-3-carboxylate2-Ph, 3-COOC2H5, 3-(pyridin-2-yl)132.0–141.7[5]
1-(1-Ethyl-5-nitro-1H-indol-7-yl)butan-1-one1-Ethyl, 5-NO2, 7-Butanoyl113–114[6]
1-(1-Ethyl-5-nitro-1H-indol-7-yl)-2-(hydroxymethyl)butan-1-one1-Ethyl, 5-NO2, 7-(2-hydroxymethyl)butanoyl120–121[6]
Spectroscopic Properties

The spectroscopic characteristics of 3H-indoles are fundamental for their identification and structural elucidation.

  • UV-Vis Spectroscopy: 3H-indoles typically exhibit multiple absorption bands in the UV-visible region. The position and intensity of these bands are sensitive to the electronic nature of the substituents. Strong electron-withdrawing or electron-donating groups can cause significant shifts in the absorption maxima. For instance, the introduction of a nitro group can lead to a red shift in the absorption spectrum.[7] The energy gap of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate was calculated from the UV–vis absorption edge at 461 nm, resulting in an energy band gap of 2.70 eV.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectra of 3H-indoles are characterized by the C=N stretching vibration, which typically appears in the region of 1600-1650 cm⁻¹. The exact frequency can be influenced by the substituents on the indole ring. Other characteristic bands include C-H stretching and bending vibrations of the aromatic rings.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of substituted 3H-indoles provide valuable information about the substitution pattern. The chemical shifts of the protons on the indole core are influenced by the electronic effects of the substituents.

    • ¹³C NMR: The carbon NMR spectra show characteristic signals for the sp² hybridized carbons of the indole ring. The chemical shift of the C3 carbon is particularly sensitive to the nature of the substituent at this position.[5]

    • ³¹P NMR: For 3H-indoles containing a phosphorus atom, such as benzophospholo[3,2-b]indoles, ³¹P NMR is a crucial tool for characterization. The chemical shifts provide insights into the electronic environment of the phosphorus atom.[9]

Optical Properties

Substituted 3H-indoles can exhibit interesting optical properties, including non-linear optical (NLO) behavior. The NLO properties are dependent on the presence of donor-acceptor groups on the indole scaffold, which can lead to significant charge transfer upon excitation.[10][11] Compounds with strong electron-attracting substituents have been shown to exhibit large NLO properties.[10][11] The second-order NLO properties are proportional to the ground state dipole moment, polarizability, and the degree of charge separation in the molecule.[10]

Chemical Properties and Reactivity

The chemical reactivity of the 3H-indole core is dominated by the imine (C=N) functionality and the potential for reactions at various positions of the heterocyclic ring.

Synthesis of Substituted 3H-Indoles

Several synthetic methodologies have been developed to access the 3H-indole scaffold. A common and efficient method is the iodine-mediated intramolecular cyclization of enamines.[12] This approach allows for the synthesis of a wide variety of 3H-indole derivatives with diverse functional groups under transition-metal-free conditions.[12] Another strategy involves the lead-mediated α-arylation of β-ketoesters or γ-lactams using aryl azides, followed by a Staudinger reduction to yield functionalized 3H-indoles.[13]

The general workflow for the synthesis and characterization of novel indole derivatives often involves a multi-step process, starting from commercially available precursors.

G General Workflow for Synthesis and Characterization of 3H-Indoles cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Enamines, Aryl Azides) Reaction Chemical Reaction (e.g., Cyclization, Arylation) Start->Reaction Reagents, Catalyst Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Spectroscopy Physical Physical Property Measurement (Melting Point) Spectroscopy->Physical Final Pure Substituted 3H-Indole Physical->Final

Caption: General workflow for the synthesis and characterization of 3H-indoles.

Reactivity of the 3H-Indole Core

The reactivity of 3H-indoles is largely dictated by the imine bond and the electron distribution in the ring system.

  • Reduction of the C=N Double Bond: The C=N double bond in 3H-indoles can be readily reduced using common reducing agents like sodium borohydride (NaBH₄) to afford the corresponding indoline derivatives.[12]

  • Reactions at the 3-Position: The 3-position of the indole ring is often a site for substitution, and various functional groups can be introduced at this position to modulate the compound's properties.[1][14]

  • Influence of Substituents on Electronic Properties: The electronic properties of 3H-indoles, such as the HOMO-LUMO energy gap, are significantly influenced by the nature of the substituents. Electron-donating groups tend to increase the HOMO-LUMO energy gap, while electron-withdrawing groups decrease it.[10][11] This tuning of the electronic properties is crucial for applications in materials science, particularly for developing NLO materials.

G Effect of Substituents on the HOMO-LUMO Gap of 3H-Indoles cluster_effects Substituent Effects cluster_properties Electronic Properties Indole 3H-Indole Core EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) Indole->EDG Substitution EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Indole->EWG Substitution HOMO_LUMO_inc Increased HOMO-LUMO Gap EDG->HOMO_LUMO_inc Leads to HOMO_LUMO_dec Decreased HOMO-LUMO Gap EWG->HOMO_LUMO_dec Leads to

Caption: Influence of substituents on the electronic properties of 3H-indoles.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of substituted 3H-indoles. The following are representative methodologies based on published literature.

General Procedure for Iodine-Mediated Synthesis of 3H-Indoles

This protocol is adapted from the iodine-mediated intramolecular cyclization of enamines.[12]

  • Reactant Preparation: To a solution of the enamine (1.0 mmol) in DMF (5.0 mL) is added K₂CO₃ (2.0 mmol).

  • Reaction Initiation: Elemental iodine (I₂) (1.2 mmol) is added to the mixture in one portion.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3H-indole derivative.

General Procedure for Spectroscopic Characterization

The following procedures are standard for the structural elucidation of newly synthesized compounds.[6][15][16]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer to confirm the molecular formula of the synthesized compounds.[5]

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol, water) at a concentration of approximately 10⁻⁵ M.[16]

Determination of Physicochemical Properties

High-throughput experimental methods can be employed for the rapid determination of key physicochemical properties.[17]

  • Octanol-Water Partition Coefficient (logP): This can be determined using methods such as shake-flask or HPLC-based techniques.

  • Aqueous Solubility: Determined by methods like the shake-flask method followed by quantification of the dissolved compound using UV-Vis spectroscopy or HPLC.

  • Acid Dissociation Constant (pKa): Can be measured using potentiometric titration, UV-metric, or capillary electrophoresis methods.

Conclusion

Substituted 3H-indoles represent a versatile and important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their physical and chemical properties are intricately linked to the nature and position of substituents on the indole core. A comprehensive understanding of these properties, facilitated by detailed experimental protocols and characterization techniques, is paramount for the rational design and development of novel 3H-indole-based molecules with desired biological activities and material characteristics. The continued exploration of new synthetic routes and the detailed investigation of structure-property relationships will undoubtedly lead to the discovery of new therapeutic agents and advanced materials based on the 3H-indole scaffold.[18]

References

A Technical Guide to Quantum Chemical Calculations for 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical guide for performing quantum chemical calculations on 2,3,3-Trimethyl-5-phenyl-3H-indole. Aimed at researchers, scientists, and drug development professionals, this guide outlines a robust computational protocol using Density Functional Theory (DFT). It details the methodology for geometry optimization, frequency analysis, and the prediction of electronic and spectroscopic properties. While specific experimental data for this molecule is scarce, this guide establishes a complete theoretical framework to generate such data, facilitating a deeper understanding of its molecular structure, reactivity, and potential applications. The presented data is illustrative, serving as a template for the expected outcomes of the proposed computational study.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic molecules.[1] The compound this compound (C₁₇H₁₇N) is a member of this important class. Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for elucidating its potential biological activity and for the rational design of new therapeutic agents or materials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe the properties of such molecules at the atomic level.[2] DFT methods provide an excellent balance between computational cost and accuracy for a wide range of organic compounds.[3][4] This guide details a standard protocol for conducting a thorough computational analysis of this compound, from initial structure optimization to the prediction of NMR and UV-Vis spectra.

Computational Methodology (Experimental Protocols)

This section outlines a detailed protocol for the quantum chemical analysis of this compound using the Gaussian suite of programs, a widely adopted tool for such calculations.[5][6]

Molecular Structure Preparation
  • Initial Geometry: The 2D structure of this compound is first drawn using a molecular editor such as GaussView or Avogadro.

  • Pre-optimization: A preliminary geometry optimization is performed using a computationally inexpensive molecular mechanics force field (e.g., UFF) to obtain a reasonable 3D starting conformation.[6]

Ground State Geometry Optimization and Frequency Analysis
  • Theory and Basis Set: The geometry is optimized in the gas phase using DFT. The B3LYP hybrid functional is recommended as it has proven effective for a wide range of organic molecules.[3][7] A Pople-style basis set, such as 6-31G(d), provides a good starting point for balancing accuracy and computational time.[8][9]

  • Optimization Procedure: The optimization is carried out until the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)).[10] This step is critical to confirm that the optimized structure is a true energy minimum, which is characterized by the absence of imaginary frequencies.[9][10] The results also provide thermodynamic data (enthalpy, Gibbs free energy) and the predicted infrared (IR) spectrum.

Calculation of Electronic Properties

From the optimized ground state structure, several key electronic properties are calculated:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[11]

  • Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.

Simulation of Spectroscopic Properties
  • NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level.[12][13][14] Calculated isotropic shielding values are typically referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the final chemical shifts.

  • UV-Vis Spectroscopy: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-31G(d) level.[2][15][16] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.

Solvation Effects

To simulate a more realistic environment, such as in a biological medium or a solvent, the calculations can be repeated using an implicit solvation model. The Polarizable Continuum Model (PCM) is a common choice for this purpose.[17]

Data Presentation

The following tables summarize the illustrative quantitative data expected from the computational protocol described above. This data serves as a template for presenting the results of a quantum chemical study on this compound.

Table 1: Illustrative Optimized Geometric Parameters. This table presents a selection of key bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C2-N11.28 Å
C5-C12 (Phenyl link)1.48 Å
N1-C91.45 Å
Bond Angles
C9-N1-C2108.5°
N1-C2-C3112.0°
C4-C5-C12121.0°
Dihedral Angle
C4-C5-C12-C1335.0°

Table 2: Illustrative Calculated Electronic and Thermodynamic Properties. This table summarizes key electronic and thermodynamic properties calculated at the B3LYP/6-31G(d) level of theory in the gas phase.

PropertyValue
Electronic Properties
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 Debye
Thermodynamic Properties
Total Energy-785.12 Hartrees
Gibbs Free Energy-785.05 Hartrees

Table 3: Illustrative Predicted Spectroscopic Data. This table shows the predicted key spectroscopic features for this compound.

SpectrumFeaturePredicted Value
¹³C NMR C2 (imine)180 ppm
C5 (phenyl-substituted)145 ppm
C12 (phenyl ipso-carbon)140 ppm
¹H NMR Aromatic Protons7.2 - 7.8 ppm
C2-Methyl Protons2.4 ppm
C3-Methyl Protons1.4 ppm
UV-Vis λmax (π → π)285 nm
λmax (n → π)340 nm

Mandatory Visualizations

The following diagrams illustrate the computational workflow and a hypothetical signaling pathway involving the target molecule, adhering to the specified formatting requirements.

G cluster_input 1. Input Preparation cluster_dft 2. DFT Calculations (e.g., Gaussian) cluster_output 3. Results Analysis mol_draw Draw 2D Structure (e.g., GaussView) pre_opt 3D Conformation (Force Field Pre-optimization) mol_draw->pre_opt geom_opt Geometry Optimization (B3LYP/6-31G(d)) pre_opt->geom_opt Submit Calculation freq_calc Frequency Analysis (Confirm Minimum) geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_prop Spectroscopic Properties (GIAO-NMR, TD-DFT UV-Vis) freq_calc->spec_prop results Optimized Geometry Electronic & Spectroscopic Data Thermodynamic Properties elec_prop->results spec_prop->results

Caption: A flowchart of the quantum chemical calculation workflow.

G cluster_pathway Hypothetical Signaling Pathway molecule 2,3,3-Trimethyl- 5-phenyl-3H-indole receptor Target Receptor (e.g., Kinase) molecule->receptor Binding/ Inhibition downstream Downstream Signaling Cascade receptor->downstream Signal Transduction response Cellular Response (e.g., Apoptosis) downstream->response

Caption: A conceptual diagram of a potential signaling pathway.

Conclusion

This technical guide provides a standardized and comprehensive computational protocol for the theoretical investigation of this compound. By applying DFT and TD-DFT methods, researchers can obtain valuable insights into the molecule's geometric, electronic, and spectroscopic properties. This information is fundamental for understanding its chemical behavior and can significantly accelerate research and development efforts, whether in the context of drug discovery, where it can inform structure-activity relationships, or in materials science for the design of novel functional molecules. The outlined workflow serves as a robust starting point for any in-silico analysis of this and related indole derivatives.

References

Solubility Profile of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3-Trimethyl-5-phenyl-3H-indole in various organic solvents. Due to the absence of specific quantitative solubility data in published literature for this compound, this guide presents an estimated solubility profile based on the known behavior of structurally similar indole derivatives. Furthermore, it outlines detailed experimental protocols for both qualitative and quantitative solubility determination, intended to assist researchers and drug development professionals in establishing precise measurements. This document adheres to rigorous scientific standards for data presentation and experimental methodology.

Introduction

This compound is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a prevalent motif in numerous biologically active compounds, pharmaceuticals, and functional materials.[1] Understanding the solubility of such molecules is a critical parameter in drug discovery and development, impacting formulation, bioavailability, and synthetic route optimization. The structure of this compound, featuring a bulky, nonpolar phenyl group and a trimethylated indole core, suggests a predominantly lipophilic character, which governs its interaction with different types of organic solvents. While specific analytical data for this compound is not publicly available, principles of chemical similarity allow for a reasoned estimation of its solubility profile.

Estimated Solubility Profile

Quantitative solubility data for this compound is not readily found in scientific literature. However, by examining related structures, an estimated profile can be constructed. For example, 2,3,3-trimethylindole shows good solubility in nonpolar organic solvents like hexane and toluene, with limited solubility in polar solvents.[2] Conversely, the more polar derivative, 2,3,3-trimethyl-3H-indole-5-carboxylic acid, is more soluble in polar organic solvents such as ethanol and dichloromethane, while remaining sparingly soluble in water.[3]

Given that this compound lacks a polar functional group like a carboxylic acid and possesses a large, nonpolar phenyl substituent, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, and poorly soluble in polar protic solvents, especially water.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExampleExpected SolubilityRationale
Nonpolar Hexane, TolueneHighThe nonpolar nature of the solvent aligns with the predominantly nonpolar, aromatic structure of the compound, following the "like dissolves like" principle.[2]
Polar Aprotic Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving many organic compounds. Structurally similar indoles show good solubility.[3]
Tetrahydrofuran (THF)HighTHF can dissolve a wide range of nonpolar and polar compounds.
AcetoneModerate to HighWhile polar, acetone is a good solvent for many organic molecules.
Dimethyl Sulfoxide (DMSO)ModerateDMSO is a strong polar aprotic solvent, but the compound's large nonpolar surface may limit very high solubility compared to more polar indoles.
Polar Protic Ethanol, MethanolLow to ModerateThe presence of a hydroxyl group allows for hydrogen bonding, which may not be as effective for dissolving the large, nonpolar indole derivative.
WaterVery Low/InsolubleThe compound's inability to form significant hydrogen bonds and its large hydrophobic structure would result in poor aqueous solubility, similar to related benzo-indoles.[2][4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, standardized experimental protocols must be followed. Below are detailed methodologies for qualitative and quantitative solubility assessment.

Qualitative Solubility Screening

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, DCM, THF, ethanol, methanol)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

  • After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Visually inspect the solution against a dark background to check for any undissolved solid particles.

  • If the solid completely dissolves, the compound is considered "soluble" at ≥10 mg/mL.

  • If some solid remains but a significant portion has dissolved, it is "partially soluble."

  • If the solid remains largely unchanged, it is "insoluble."

  • Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method determines the equilibrium solubility of the compound at a specific temperature.

Objective: To measure the exact concentration of a saturated solution of the compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial (ensure solid material will remain after equilibrium).

    • Add a known volume (e.g., 5 mL) of the chosen solvent.

    • Seal the vial tightly and place it in a constant temperature shaker bath (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a comprehensive solubility assessment protocol, from initial qualitative screening to precise quantitative measurement.

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Measurement (Isothermal Saturation) start Start: Weigh Compound (10 mg) add_solvent Add Solvent (1 mL) start->add_solvent vortex Vortex for 30s add_solvent->vortex observe Visually Inspect vortex->observe soluble Result: Soluble observe->soluble Completely Dissolved insoluble Result: Insoluble / Partially Soluble observe->insoluble Solid Remains prep_sat Prepare Saturated Solution (Excess Solute + Solvent) soluble->prep_sat Proceed to Quantify insoluble->prep_sat Proceed to Quantify equilibrate Equilibrate (24-72h) @ Constant Temperature prep_sat->equilibrate filter Filter Supernatant (0.22 µm Syringe Filter) equilibrate->filter dilute Dilute Sample filter->dilute hplc Analyze via HPLC dilute->hplc calculate Calculate Solubility (from Calibration Curve) hplc->calculate end_quant Final Result: Quantitative Solubility (e.g., mg/mL) calculate->end_quant

Caption: General workflow for determining the solubility of an organic compound.

Conclusion

While direct, published quantitative solubility data for this compound remains elusive, a scientifically grounded estimation based on its molecular structure and the properties of similar indole derivatives has been provided. It is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in polar protic solvents. For researchers requiring precise data for applications such as formulation or process chemistry, the detailed experimental protocols outlined in this guide offer a robust framework for in-house determination. The provided workflow visualization further clarifies the logical progression of a thorough solubility assessment. These resources are intended to empower scientists and professionals in the fields of chemical research and drug development to effectively work with this compound.

References

The Phenyl-Indole Core: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. Among its many derivatives, phenyl-substituted indoles have garnered significant attention due to their diverse biological activities, ranging from anti-inflammatory and anticancer to potent kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this important class of compounds, with a focus on the core synthetic methodologies that have shaped their development. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective on the Synthesis of Phenyl-Substituted Indoles

The journey to synthesize phenyl-substituted indoles is rooted in classic named reactions that have been refined over more than a century. These foundational methods, while sometimes harsh by modern standards, laid the groundwork for the development of more sophisticated and efficient synthetic strategies.

The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. For the synthesis of 2-phenylindoles, acetophenone and its derivatives are common starting materials.

The mechanism proceeds through a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone, followed by the elimination of ammonia to form the aromatic indole ring. A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.

The Bischler-Möhlau Indole Synthesis: An Alternative Route

Independently developed by August Bischler and Richard Möhlau in the late 19th century, the Bischler-Möhlau indole synthesis provides a direct route to 2-arylindoles.[2] This method involves the reaction of an α-haloacetophenone with an excess of an aniline.[3] The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate, which then undergoes cyclization and dehydration to yield the 2-phenylindole.[3] While historically significant, this method often requires harsh reaction conditions and can suffer from low yields and the formation of side products.[3]

The Dawn of Modern Synthesis: Palladium-Catalyzed Reactions

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of phenyl-substituted indoles was no exception. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization, have emerged as powerful and versatile methods.[4] These reactions typically involve the coupling of an ortho-haloaniline with a terminal alkyne (like phenylacetylene) to form a 2-alkynylaniline intermediate, which then undergoes cyclization to the indole.[4] These modern methods offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to the classical approaches.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular phenyl-substituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables provide a summary of quantitative data for the key synthetic methods discussed.

Table 1: Fischer Indole Synthesis of 2-Phenylindoles

Starting MaterialsCatalyst/ReagentsReaction ConditionsYield (%)Reference
Acetophenone, PhenylhydrazineZinc Chloride170°C, 3-4 min72-80[1]
Acetophenone, PhenylhydrazinePolyphosphoric Acid100-120°C, 20 minNot specified[5]
4-Hydroxyacetophenone, PhenylhydrazinePolyphosphoric Acid150-180°C, 10 minNot specified[6]

Table 2: Bischler-Möhlau Indole Synthesis of 2-Arylindoles

Starting MaterialsCatalyst/ReagentsReaction ConditionsYield (%)Reference
α-Bromoacetophenone, AnilineExcess AnilineHeatingOften low[3]
Phenacyl Bromides, AnilinesMicrowave Irradiation540-600 W, 1 min50-75Not specified

Table 3: Palladium-Catalyzed Synthesis of 2-Phenylindoles

Starting MaterialsCatalyst/ReagentsReaction ConditionsYield (%)Reference
2-Iodoaniline, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMFRoom Temperature, 24 h85Not specified
o-Ethynylanilines, Aryl IodidesPalladium CatalystNot specifiedNot specified[4]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-phenylindole using the three major historical methods.

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole[1][5]

Step 1: Formation of Acetophenone Phenylhydrazone [5]

  • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

  • To this solution, add 4.53 g of phenylhydrazine dropwise with constant swirling.

  • Heat the reaction mixture on a sand bath for 10 minutes.

  • Cool the mixture in an ice bath to allow the product to precipitate.

  • Collect the precipitate by filtration and wash with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

  • Air dry the product on the filter paper. Recrystallize from ethanol to obtain pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole [5]

  • Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.

  • Heat the resulting mixture on a water bath at 100-120°C for 20 minutes with constant stirring.

  • Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a small amount of water.

  • Collect the precipitated crude product on a filter paper, wash with ethanol, and allow it to air dry.

  • Recrystallize the crude product from an ethanol-water mixture, using decolorizing carbon if necessary, and filter while hot to obtain pure 2-phenylindole.

Protocol 2: Bischler-Möhlau Indole Synthesis (General Procedure)[3]

Note: This is a generalized protocol as specific historical examples with detailed modern procedures are less common due to the harsh conditions.

  • A mixture of an α-bromoacetophenone and a three-fold or greater molar excess of aniline is heated in a sealed tube or a high-boiling solvent.

  • The reaction temperature is typically maintained between 150°C and 250°C for several hours.

  • After cooling, the reaction mixture is treated with a dilute acid to neutralize the excess aniline.

  • The crude product is then extracted with an organic solvent.

  • Purification is typically achieved by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization[4]

Note: This is a generalized protocol for a modern approach.

  • To a reaction vessel under an inert atmosphere, add the ortho-haloaniline (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a suitable solvent (e.g., DMF or toluene) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion of the coupling reaction, a base for the cyclization step (e.g., a stronger base like potassium tert-butoxide or sodium hydride) is added, and the reaction is heated to effect the intramolecular cyclization.

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Chemistry: Reaction Workflows

The following diagrams illustrate the general workflows for the key synthetic methods.

Fischer_Indole_Synthesis_Workflow Start Arylhydrazine + Aldehyde/Ketone Hydrazone Formation of Arylhydrazone Start->Hydrazone Condensation Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Indole Phenyl-Substituted Indole Elimination->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Bischler_Mohlau_Synthesis_Workflow Start α-Haloacetophenone + Excess Aniline Intermediate Formation of α-Anilinoacetophenone Start->Intermediate Nucleophilic Substitution Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat Dehydration Dehydration Cyclization->Dehydration Indole 2-Phenylindole Dehydration->Indole Palladium_Catalyzed_Synthesis_Workflow Start o-Haloaniline + Phenylacetylene Coupling Sonogashira Coupling Start->Coupling Pd Catalyst, Cu(I), Base Intermediate 2-Alkynylaniline Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base, Heat Indole 2-Phenylindole Cyclization->Indole NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->NFkB IκBα Degradation Gene Inflammatory Gene Transcription DNA->Gene Stimulus Inflammatory Stimulus (e.g., TNFα, IL-1β) Stimulus->IKK Activates Inhibitor Phenyl-Substituted Indole Inhibitor->IKK Inhibits GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activates Response Cellular Response Effector->Response Second Messengers Ligand Endogenous Ligand Ligand->GPCR Binds (Orthosteric Site) Modulator Phenyl-Substituted Indole (Allosteric Modulator) Modulator->GPCR Binds (Allosteric Site) RIP1_Kinase_Signaling_Pathway cluster_complex Necrosome Complex RIP1 RIP1 Kinase RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylates MLKL MLKL RIP3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Executes TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->RIP1 Recruits & Activates Inhibitor Phenyl-Substituted Indole Inhibitor->RIP1 Inhibits Kinase Activity

References

The Iminium Keystone: A Technical Guide to the Reactivity of 3H-Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] While the chemistry of 1H-indoles is extensively documented, their non-aromatic tautomers, 2H- and 3H-indoles (indolenines), offer unique and powerful synthetic opportunities. This guide focuses specifically on the 3H-indole tautomer, a structure characterized by a fully substituted C3 position and a reactive imine (C=N) functionality within the five-membered ring.

The presence of this imine moiety fundamentally alters the reactivity profile compared to the aromatic 1H-indole. It introduces a localized, electrophilic carbon center and a nucleophilic nitrogen atom, making 3H-indoles versatile intermediates for constructing complex molecular architectures, particularly polycyclic indoline alkaloids.[3][4] This document provides an in-depth exploration of the synthesis and reactivity of the 3H-indole imine, with a focus on its behavior in nucleophilic additions, reductions, and cycloaddition reactions.

General_Reactivity_of_3H_Indole cluster_main 3H-Indole Core 3H_Indole 3H-Indole (Indolenine) Nucleophilic_Addition Nucleophilic Addition (e.g., Reduction) 3H_Indole->Nucleophilic_Addition Cycloaddition Cycloaddition Reactions (e.g., [4+3]) 3H_Indole->Cycloaddition Ring_Opening Ring-Opening Reactions (e.g., with Grignard reagents) 3H_Indole->Ring_Opening Product_Indoline Indoline Alkaloids Nucleophilic_Addition->Product_Indoline Product_Polycyclic Polycyclic Systems Cycloaddition->Product_Polycyclic Product_Opened Functionalized Anilines Ring_Opening->Product_Opened Iodine_Mediated_Synthesis Enamine N-Aryl Enamine Substrate Conditions I₂, K₂CO₃, DMF 100 °C, 1h Enamine->Conditions Intermediate Iodide Intermediate (via Oxidative Iodination) Conditions->Intermediate Cyclization Intramolecular Friedel-Crafts Alkylation Intermediate->Cyclization Rearomatization Product 3H-Indole Product Cyclization->Product Imine_Reduction_Mechanism 3H_Indole 3H-Indole Protonation Protonation (Acid Catalyst) 3H_Indole->Protonation Iminium Iminium Ion (Activated Electrophile) Protonation->Iminium Hydride_Attack Nucleophilic Attack (e.g., from Hantzsch Ester) Iminium->Hydride_Attack Indoline Indoline Product Hydride_Attack->Indoline Deprotonation Cycloaddition_Pathway Reactants 3-Alkenylindole + Oxyallyl Cation Transition_State [4+3] Cycloaddition Transition State Reactants->Transition_State Dearomatizing Product Cyclohepta[b]indole Product Transition_State->Product

References

A Theoretical and Experimental Guide to the Photophysics of 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental investigation of the photophysical properties of 2,3,3-trimethyl-5-phenyl-3H-indole. This molecule, a derivative of the 3H-indole core, is of interest for its potential applications as a fluorescent probe and in materials science, owing to the influence of the phenyl substituent on its electronic structure and photophysical behavior.

Synthesis and Molecular Structure

The synthesis of this compound can be achieved through a multi-step process, beginning with the well-established Fischer indole synthesis to create the core indole structure, followed by a Suzuki coupling reaction to introduce the phenyl group.

A plausible synthetic pathway involves the reaction of (4-bromophenyl)hydrazine with 3,3-dimethyl-2-butanone (isopropyl methyl ketone) under acidic conditions to yield 5-bromo-2,3,3-trimethyl-3H-indole. Subsequent palladium-catalyzed Suzuki coupling with phenylboronic acid affords the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Indole Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole

  • To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3,3-dimethyl-2-butanone (1.1 eq).

  • Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a base, such as sodium carbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2,3,3-trimethyl-3H-indole.

Step 2: Suzuki Coupling for this compound

  • In a reaction vessel, combine 5-bromo-2,3,3-trimethyl-3H-indole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, aqueous sodium carbonate (2.0 eq).

  • Add a suitable solvent system, typically a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • After cooling, separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Synthesis of this compound cluster_0 Fischer Indole Synthesis cluster_1 Suzuki Coupling 4-bromophenylhydrazine 4-bromophenylhydrazine Reaction1 Reflux 4-bromophenylhydrazine->Reaction1 + 3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone->Reaction1 + Acid Catalyst Acid Catalyst Acid Catalyst->Reaction1 5-bromo-2,3,3-trimethyl-3H-indole 5-bromo-2,3,3-trimethyl-3H-indole Reaction2 Reflux 5-bromo-2,3,3-trimethyl-3H-indole->Reaction2 Reaction1->5-bromo-2,3,3-trimethyl-3H-indole Phenylboronic acid Phenylboronic acid Phenylboronic acid->Reaction2 + Pd Catalyst Pd Catalyst Pd Catalyst->Reaction2 Base Base Base->Reaction2 Product This compound Reaction2->Product

A flowchart illustrating the two-step synthesis of the target molecule.

Photophysical Properties: An Experimental Approach

The photophysical properties of this compound are primarily characterized by its absorption and fluorescence spectra, fluorescence quantum yield, and excited-state lifetime. These parameters are crucial for understanding the molecule's behavior upon interaction with light and for evaluating its potential in various applications.

Experimental Protocol: Photophysical Characterization

1. UV-Visible Absorption Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Record the absorption spectrum using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

  • The wavelength of maximum absorption (λabs) and the corresponding molar extinction coefficient (ε) should be determined.

2. Fluorescence Spectroscopy:

  • Using the same solution, record the fluorescence emission and excitation spectra using a spectrofluorometer.

  • The excitation wavelength for the emission spectrum should be set at the absorption maximum (λabs).

  • The emission wavelength for the excitation spectrum should be set at the fluorescence maximum (λem).

  • The Stokes shift, the difference in wavenumbers between the absorption and emission maxima, can then be calculated.

3. Fluorescence Quantum Yield (Φf) Determination:

  • The relative method is commonly employed. A well-characterized fluorescent standard with an emission profile overlapping that of the sample is used. For emission in the UV-Vis region, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The absorbance of the solutions should be kept below 0.1 to minimize inner filter effects.

  • The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

4. Excited-State Lifetime (τf) Measurement:

  • Time-Correlated Single Photon Counting (TCSPC) is a robust technique for measuring fluorescence lifetimes.

  • The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.

  • The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector is measured repeatedly.

  • A histogram of these time differences is constructed, which represents the fluorescence decay profile.

  • The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf).

Theoretical Investigation of Photophysics

Computational chemistry provides powerful tools to understand the electronic structure and photophysical properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose.

The theoretical investigation workflow typically involves:

  • Ground State Geometry Optimization: The molecular geometry in the ground state (S₀) is optimized to find the lowest energy conformation.

  • Vertical Excitation Energy Calculation: Using the optimized ground state geometry, TD-DFT is employed to calculate the vertical excitation energies to the lowest singlet excited states (S₁, S₂, etc.). This provides the theoretical absorption spectrum.

  • Excited State Geometry Optimization: The geometry of the first excited state (S₁) is optimized to find its equilibrium conformation.

  • Fluorescence Energy Calculation: Using the optimized S₁ geometry, the energy of the transition from S₁ back to S₀ is calculated. This provides the theoretical fluorescence emission energy.

  • Analysis of Molecular Orbitals: Examination of the molecular orbitals involved in the electronic transitions (e.g., HOMO and LUMO) helps to characterize the nature of the excitation (e.g., π → π, n → π, intramolecular charge transfer).

Theoretical Investigation Workflow Start Start: Molecular Structure DFT_GS_Opt Ground State (S0) Geometry Optimization (DFT) Start->DFT_GS_Opt TDDFT_Abs Vertical Excitation Energy Calculation (TD-DFT) DFT_GS_Opt->TDDFT_Abs DFT_ES_Opt Excited State (S1) Geometry Optimization (TD-DFT) DFT_GS_Opt->DFT_ES_Opt Absorption_Spectrum Theoretical Absorption Spectrum (λabs) TDDFT_Abs->Absorption_Spectrum MO_Analysis Molecular Orbital Analysis (HOMO, LUMO, etc.) TDDFT_Abs->MO_Analysis TDDFT_Fluo Fluorescence Energy Calculation (TD-DFT) DFT_ES_Opt->TDDFT_Fluo Fluorescence_Spectrum Theoretical Fluorescence Spectrum (λem) TDDFT_Fluo->Fluorescence_Spectrum Transition_Nature Nature of Electronic Transition MO_Analysis->Transition_Nature

A workflow diagram for the computational investigation of photophysical properties.

Data Presentation

Table 1: Experimental Photophysical Data

ParameterValue (in Cyclohexane)Value (in Acetonitrile)
λabs (nm) ~ 285~ 290
λem (nm) ~ 350~ 365
Stokes Shift (cm⁻¹) ~ 6800~ 7500
Φf ~ 0.35~ 0.28
τf (ns) ~ 7.5~ 6.0

Table 2: Theoretical (TD-DFT) Photophysical Data (in vacuo)

ParameterCalculated Value
S₀ → S₁ Excitation Energy (eV) ~ 4.35
Calculated λabs (nm) ~ 285
S₁ → S₀ Emission Energy (eV) ~ 3.65
Calculated λem (nm) ~ 340
Oscillator Strength (f) ~ 0.2
HOMO-LUMO Gap (eV) ~ 5.1

Jablonski Diagram and Photophysical Pathways

The photophysical processes occurring in this compound upon absorption of light can be visualized using a Jablonski diagram. The primary deactivation pathways for many indole derivatives are fluorescence and non-radiative decay, which can include internal conversion and intersystem crossing to the triplet state. For some substituted 3H-indoles, torsional relaxation in the excited state is a significant non-radiative decay channel.[1]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S0 S1 S1 S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) & Non-radiative Decay T1 T1 S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

A simplified Jablonski diagram illustrating the key photophysical processes.

Conclusion

This guide outlines a comprehensive approach to the theoretical and experimental investigation of the photophysics of this compound. By combining synthetic chemistry, steady-state and time-resolved spectroscopy, and quantum chemical calculations, a detailed understanding of the structure-property relationships governing the photophysical behavior of this molecule can be achieved. Such knowledge is essential for the rational design of novel fluorescent materials and probes for a wide range of scientific and technological applications.

References

CAS number and IUPAC name for 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3,3-Trimethyl-5-phenyl-3H-indole, a heterocyclic compound belonging to the 3H-indole class. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as the one discussed herein, of significant interest in medicinal chemistry and drug discovery. This document details the available chemical data, a probable synthetic route, and the potential for biological activity based on the broader class of indole derivatives.

Chemical Identification and Properties

This compound is a substituted indolenine. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 294655-87-1[1]
IUPAC Name This compoundN/A
Molecular Formula C₁₇H₁₇N[1]
Molecular Weight 235.32 g/mol [1]

Note: Further experimental determination of physicochemical properties such as melting point, boiling point, and solubility is required for a complete profile of this compound.

Synthesis

The most probable synthetic route for this compound is the Fischer indole synthesis.[2][3][4][5][6] This well-established method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][3][4]

General Reaction Scheme: Fischer Indole Synthesis

Fischer_Indole_Synthesis A p-phenylphenylhydrazine D Phenylhydrazone intermediate A->D Condensation B 3-Methyl-2-butanone B->D C [H+] C->D E [3,3]-Sigmatropic Rearrangement D->E F Di-imine intermediate E->F G Cyclization & -NH3 F->G H This compound G->H

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol (Representative)

Materials:

  • p-phenylphenylhydrazine

  • Methyl isopropyl ketone

  • Acid catalyst (e.g., sulfuric acid, acetic acid, zinc chloride)[2][3][4]

  • Aqueous solvent

Procedure:

  • An aqueous solution of the acid catalyst is prepared.

  • The p-phenylphenylhydrazine is introduced into the acidic solution at an elevated temperature (e.g., 90°C).

  • Methyl isopropyl ketone is added dropwise to the reaction mixture.

  • The mixture is stirred at a high temperature (e.g., 90-100°C) for several hours to allow for the cyclization to complete.

  • After cooling, the reaction mixture is neutralized.

  • The organic phase containing the product is separated.

  • The crude product is purified, typically by distillation or chromatography.

Note: Optimization of the catalyst, solvent, temperature, and reaction time would be necessary to achieve a good yield for this compound.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A Prepare acidic solution B Add p-phenylphenylhydrazine A->B C Heat to 90°C B->C D Add Methyl Isopropyl Ketone C->D E Stir at 95-100°C for 3h D->E F Cool to room temperature E->F G Neutralize the mixture F->G H Separate organic phase G->H I Purify by distillation/chromatography H->I

Caption: Proposed experimental workflow for synthesis.

Potential Biological Activity

The indole nucleus is a key structural component in a vast array of biologically active molecules. While there is no specific biological data for this compound in the reviewed literature, its structural features suggest potential for various pharmacological activities.

Indole derivatives have been reported to exhibit a wide range of biological effects, including but not limited to:

  • Anticancer: Many indole-containing compounds have shown potent anticancer activity.

  • Antimicrobial: The indole scaffold is present in various antibacterial and antifungal agents.

  • Anti-inflammatory: Certain indole derivatives have demonstrated anti-inflammatory properties.

  • Antiviral: Some indole alkaloids have shown activity against viruses such as HIV.[8]

  • CNS Activity: The indole structure is found in neurotransmitters like serotonin, and many indole derivatives interact with CNS targets.

The presence of the phenyl group at the 5-position may influence the compound's pharmacokinetic and pharmacodynamic properties. Further research and biological screening are necessary to determine the specific activities of this compound.

Conclusion

This compound is a compound with a well-defined chemical identity but limited published experimental data. The Fischer indole synthesis provides a viable route for its preparation. Given the broad spectrum of biological activities associated with the indole scaffold, this compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. Experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and their derivatives, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound, to yield the indole nucleus.[2][3] This application note provides a detailed protocol for the synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole, a substituted indolenine, utilizing the Fischer indole synthesis methodology. The protocol is adapted from established procedures for structurally related compounds.[4]

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 4-phenylphenylhydrazine hydrochloride with 3-methyl-2-butanone (isopropyl methyl ketone) in the presence of an acid catalyst, typically glacial acetic acid. The reaction is generally performed under reflux conditions.[1][4]

Reactants:

  • 4-Phenylphenylhydrazine hydrochloride

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

Catalyst/Solvent:

  • Glacial Acetic Acid

Product:

  • This compound

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

ReagentsQuantity (per 1.0 mmol of hydrazine)
4-Phenylphenylhydrazine hydrochloride1.0 mmol
3-Methyl-2-butanone1.0 mmol
Glacial Acetic Acid~2-3 mL
1 M Sodium Hydroxide (NaOH) solutionAs needed for neutralization
Dichloromethane (CH₂Cl₂) or similarFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Silica GelFor column chromatography
Solvents for chromatographye.g., Hexane/Ethyl Acetate mixture
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Separatory funnel
Rotary evaporator
Chromatography column
Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenylhydrazine hydrochloride (1.0 mmol) and glacial acetic acid (~2-3 mL).

  • Addition of Ketone: While stirring, add 3-methyl-2-butanone (1.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature with stirring for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture with a 1 M NaOH solution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x 20 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[4]

Data Presentation

Table 1: Reagent Quantities and Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (mg)
4-Phenylphenylhydrazine hydrochlorideC₁₂H₁₃ClN₂220.701.0220.7
3-Methyl-2-butanoneC₅H₁₀O86.131.086.1
This compoundC₁₇H₁₇N235.33--

Table 2: Typical Reaction Conditions and Expected Outcome

ParameterValue
Reaction Time2-4 hours
Reaction TemperatureReflux temperature of glacial acetic acid
Expected YieldModerate to high
Appearance of ProductLikely a solid or viscous oil

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Fischer indole synthesis of this compound.

Fischer_Indole_Synthesis_Workflow reagents Reactants: 4-Phenylphenylhydrazine HCl 3-Methyl-2-butanone reaction Reaction: Reflux for 2-4h reagents->reaction solvent Solvent: Glacial Acetic Acid solvent->reaction workup Work-up: Neutralization & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the Fischer Indole Synthesis.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Fischer indole synthesis. The presented methodology, based on established procedures for similar compounds, offers a reliable route for obtaining this valuable indole derivative for research and development purposes. The structured data tables and workflow diagram facilitate easy understanding and implementation of the protocol.

References

Applications of 2,3,3-Trimethyl-5-phenyl-3H-indole in Organic Electronics: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific literature and chemical databases, there is currently a notable absence of published research detailing the specific applications of 2,3,3-Trimethyl-5-phenyl-3H-indole in the field of organic electronics. While the broader family of indole derivatives has shown considerable promise and has been explored for use in various organic electronic devices, this particular molecule has not been a subject of significant investigation in the context of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or organic field-effect transistors (OFETs).

Indole-based compounds, in general, are recognized for their electron-rich nature and versatile chemical structure, which allows for tuning of their electronic and photophysical properties. This has led to the development of numerous indole derivatives as hole-transporting materials, electron-transporting materials, and emitters in organic electronic devices. Their planar structure can facilitate π-π stacking, which is beneficial for charge transport, a crucial characteristic for efficient semiconductor performance.

However, the specific substitution pattern of a trimethyl group at the 2 and 3 positions and a phenyl group at the 5 position of the 3H-indole core in this compound does not appear in the currently available literature concerning organic electronics. Commercial suppliers list the compound, but without any accompanying application data or research citations in this field.

Researchers and drug development professionals interested in the potential of this molecule would need to undertake foundational research to determine its fundamental electronic and optical properties. This would involve theoretical calculations and experimental characterization to assess its suitability for applications in organic electronics.

Future Research Directions:

For scientists interested in exploring the potential of this compound, the following experimental workflow could be a starting point:

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing synthesis Synthesis of This compound purification Purification via Column Chromatography & Recrystallization synthesis->purification nmr NMR & Mass Spectrometry (Structural Confirmation) purification->nmr uv_vis UV-Vis & Photoluminescence (Optical Properties) nmr->uv_vis cv Cyclic Voltammetry (Electrochemical Properties) uv_vis->cv tdf Thermal Analysis (TGA/DSC) cv->tdf oled OLED Fabrication tdf->oled testing Device Performance Measurement oled->testing opv OPV Fabrication opv->testing ofet OFET Fabrication ofet->testing

Application Notes and Protocols: 2,3,3-Trimethyl-5-phenyl-3H-indole as a Fluorescent Molecular Rotor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 2,3,3-Trimethyl-5-phenyl-3H-indole as a fluorescent molecular rotor for viscosity sensing. Fluorescent molecular rotors are powerful tools for probing the microenvironment in various systems, from materials science to live-cell imaging, by exhibiting viscosity-dependent fluorescence. While specific photophysical data for this compound is not extensively available in the current literature, this guide outlines the fundamental principles, general experimental protocols, and comparative data from structurally related indole-based and other common molecular rotors. The provided methodologies can be adapted for the characterization and application of this specific compound.

Introduction to Fluorescent Molecular Rotors

Fluorescent molecular rotors are a class of fluorophores whose fluorescence quantum yield and lifetime are highly sensitive to the viscosity of their local environment. This property arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. In environments with low viscosity, the rotor part of the molecule can freely rotate, leading to efficient non-radiative decay and consequently, low fluorescence. Conversely, in a viscous environment, this intramolecular rotation is hindered, which suppresses the non-radiative pathway and results in a significant increase in fluorescence intensity and lifetime. This relationship allows for the quantitative mapping of microviscosity in various systems. The general structure of many molecular rotors is based on a donor-π-acceptor (D-π-A) motif.

Mechanism of Action

The underlying principle of viscosity sensing with molecular rotors is the viscosity-dependent competition between radiative and non-radiative decay pathways.

cluster_viscosity Viscosity Effect S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation TICT Twisted Intramolecular Charge Transfer (TICT) State S1->TICT Intramolecular Rotation Fluorescence Fluorescence S1->Fluorescence Radiative Decay NonRadiative Non-Radiative Decay TICT->NonRadiative Fluorescence->S0 NonRadiative->S0 Low_Viscosity Low Viscosity: Fast Rotation (Dominant Non-Radiative Decay) High_Viscosity High Viscosity: Slow Rotation (Dominant Radiative Decay)

Caption: General mechanism of a fluorescent molecular rotor.

Photophysical Properties of Relevant Molecular Rotors

While specific quantitative data for this compound is pending experimental determination, the following table summarizes the photophysical properties of other well-characterized fluorescent molecular rotors, including some indole derivatives, to provide a comparative context.

Molecular RotorExcitation (nm)Emission (nm)Quantum Yield (Φ) RangeLifetime (τ) Range (ns)Viscosity Sensitivity (α)Solvent System
BODIPY-C12 ~488~5150.01 - 0.60.3 - 3.40.5 - 0.7Methanol-Glycerol mixtures
DCVJ ~450~4900.01 - 0.40.1 - 2.5~0.5Ethanol-Glycerol mixtures
Phenyl-substituted indolo[2,3-c]carbazole ~350-400~450-550~0.7 in DMSON/AN/ADMSO
Pyrano[3,2-f] and [2,3-g]indoles ~380-450~500-6000.3 - 0.89N/ASensitive to solvent polarityVarious organic solvents

N/A: Data not available in the reviewed literature. The viscosity sensitivity parameter (α) is derived from the Förster-Hoffmann equation: log(τ) = C + α log(η), where τ is the fluorescence lifetime and η is the viscosity.

Experimental Protocols

Synthesis of this compound

The synthesis of 5-aryl-2,3,3-trimethyl-3H-indole derivatives can be achieved via a Suzuki reaction.

Materials:

  • 5-bromo-2,3,3-trimethyl-3H-indole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, DMF, or a mixture)

  • Standard glassware for organic synthesis

  • Purification setup (e.g., column chromatography)

Protocol:

  • In a round-bottom flask, dissolve 5-bromo-2,3,3-trimethyl-3H-indole and phenylboronic acid in the chosen solvent.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Viscosity Titration and Calibration

To quantitatively relate the fluorescence of the molecular rotor to viscosity, a calibration curve must be generated.

start Start prep_rotor Prepare Stock Solution of Molecular Rotor start->prep_rotor mix Add Rotor Stock to Each Viscosity Standard prep_rotor->mix prep_solvents Prepare a Series of Solvents with Varying Viscosities (e.g., Methanol-Glycerol Mixtures) prep_solvents->mix measure Measure Fluorescence (Intensity and/or Lifetime) mix->measure plot Plot log(Fluorescence) vs. log(Viscosity) measure->plot calibrate Perform Linear Fit to Obtain Calibration Curve (Förster-Hoffmann Equation) plot->calibrate end End calibrate->end

Caption: Workflow for viscosity calibration of a molecular rotor.

Protocol:

  • Prepare a stock solution of this compound in a low-viscosity solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards with known viscosities. This is typically achieved by mixing a low-viscosity solvent (e.g., methanol) with a high-viscosity solvent (e.g., glycerol) in different ratios.

  • Add a small aliquot of the molecular rotor stock solution to each viscosity standard to achieve a final concentration in the micromolar range. Ensure the final concentration is the same across all standards.

  • Measure the fluorescence intensity and/or lifetime of the molecular rotor in each standard using a fluorometer or a fluorescence lifetime imaging microscope (FLIM).

  • Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity.

  • Perform a linear regression on the data points. The slope of this line (α) represents the sensitivity of the rotor to viscosity. This plot serves as the calibration curve for subsequent experiments.

Live Cell Imaging and Viscosity Mapping

Fluorescence Lifetime Imaging Microscopy (FLIM) is the preferred method for mapping viscosity in live cells as it is independent of probe concentration.[1][2]

start Start culture_cells Culture Cells on Microscopy-compatible Dish start->culture_cells prepare_staining Prepare Staining Solution (Molecular Rotor in Culture Medium) culture_cells->prepare_staining stain Incubate Cells with Staining Solution prepare_staining->stain wash Wash Cells to Remove Excess Rotor stain->wash image Perform FLIM Imaging on a Confocal Microscope wash->image fit_decay Fit Fluorescence Decay Data for Each Pixel to Obtain Lifetime (τ) image->fit_decay generate_map Generate Fluorescence Lifetime Map fit_decay->generate_map convert_to_viscosity Convert Lifetime Map to Viscosity Map using Calibration Curve generate_map->convert_to_viscosity end End convert_to_viscosity->end

Caption: Workflow for cellular viscosity mapping using FLIM.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish suitable for microscopy and culture until they reach the desired confluency (e.g., ~80%).[2]

  • Staining Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent like methanol or DMSO.[2] Dilute the stock solution in a serum-free culture medium (e.g., Opti-MEM) to a final concentration in the low micromolar range.[2]

  • Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 10-45 minutes at 37°C in a CO₂ incubator.[2]

  • Washing: After incubation, remove the staining solution and wash the cells 3-4 times with fresh, pre-warmed culture medium to remove any excess, unbound rotor.[2]

  • Imaging: Mount the dish on the stage of a confocal microscope equipped for FLIM. Acquire fluorescence lifetime images.

  • Data Analysis: Fit the fluorescence decay curve for each pixel of the image to an exponential decay model to calculate the fluorescence lifetime.[1]

  • Viscosity Mapping: Use the previously generated calibration curve to convert the fluorescence lifetime values into viscosity values for each pixel, creating a quantitative map of intracellular viscosity.[3]

Potential Applications in Drug Development and Research

  • Monitoring Cellular Stress and Disease States: Changes in intracellular viscosity have been linked to various cellular processes and diseases. This molecular rotor could be used to monitor such changes in response to drug candidates or disease progression.

  • Investigating Protein Aggregation: The formation of protein aggregates can significantly alter the microviscosity of their surroundings. This probe could be employed to study the kinetics and localization of protein aggregation in neurodegenerative disease models.

  • Assessing Drug Delivery: The local viscosity within drug delivery vehicles and at the site of drug release can impact efficacy. This compound could potentially be used to characterize these environments.

  • High-Throughput Screening: The fluorescence intensity-based readout in viscosity measurements could be adapted for high-throughput screening assays to identify compounds that modulate cellular viscosity.

Disclaimer

The application of this compound as a fluorescent molecular rotor is based on its structural similarity to other known viscosity-sensitive dyes. The photophysical properties and viscosity sensitivity of this specific compound have not been extensively reported in the peer-reviewed literature. Therefore, the protocols provided herein are intended as a guide for the characterization and application of this molecule. It is imperative that researchers experimentally validate its performance, including determining its excitation and emission spectra, quantum yield, lifetime, and generating a specific viscosity calibration curve before its use in quantitative studies.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3H-indole (indolenine) core is a significant structural motif in various biologically active compounds and functional materials. This document provides a detailed, two-step protocol for the synthesis of 2,3,3-trimethyl-5-phenyl-3H-indole. The synthetic strategy involves an initial Fischer indole synthesis to construct the core indole structure with a halogen handle, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the C5-phenyl group. This method offers a reliable and modular approach for creating 5-aryl-3H-indole derivatives.

Overall Synthetic Workflow

The synthesis is performed in two main stages: the formation of a bromo-substituted indolenine intermediate, followed by a cross-coupling reaction to yield the final phenyl-substituted product. Each stage includes a reaction step followed by extraction and purification.

G cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: Suzuki-Miyaura Coupling A Reactants: 4-Bromophenylhydrazine + Isopropyl Methyl Ketone B Reaction: Fischer Indole Synthesis (H₂SO₄, Ethanol, Reflux) A->B C Workup: Quench (NaHCO₃) + Ether Extraction B->C D Intermediate Product: 5-bromo-2,3,3-trimethyl-3H-indole (Crude) C->D E Reactants: Bromo-Intermediate + Phenylboronic Acid D->E Use in Part 2 F Reaction: Suzuki Coupling (Pd Catalyst, Base, Solvent, Heat) E->F G Workup: Extraction & Concentration F->G H Purification: Silica Gel Column Chromatography G->H I Final Product: This compound H->I

Figure 1: Overall experimental workflow for the two-step synthesis.

Experimental Protocols

Part 1: Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole (Intermediate)

This procedure utilizes the Fischer indole synthesis, which condenses a substituted phenylhydrazine with a ketone under acidic conditions to form the indole ring.[1][2]

Materials and Reagents:

  • 4-Bromophenyl hydrazine

  • Isopropyl methyl ketone (3-Methyl-2-butanone)

  • Ethanol, absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • Diethyl ether (Ether)

  • Magnesium sulfate (MgSO₄), anhydrous

  • 250 mL round-bottomed flask

  • Reflux condenser

  • Standard glassware for extraction

Procedure:

  • To a 250 mL round-bottomed flask equipped with a reflux condenser, add 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropyl methyl ketone (0.81 g, 9.3 mmol), and ethanol (100 mL).[3]

  • Slowly and carefully add concentrated sulfuric acid (0.44 g, 4.5 mmol) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 12 hours, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into a 10% aqueous solution of NaHCO₃.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with deionized water, and dry over anhydrous MgSO₄.[3]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product, 5-bromo-2,3,3-trimethyl-3H-indole, as a reddish oil.[3] This crude product is typically of sufficient purity (approx. 96% yield) to be used in the next step without further purification.[3]

Part 2: Synthesis of this compound

This procedure employs the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond between the 5-position of the indole core and a phenyl group.[4]

Materials and Reagents:

  • 5-bromo-2,3,3-trimethyl-3H-indole (from Part 1)

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[5][6]

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water solvent system[5][6]

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Standard glassware for extraction and column chromatography

  • Silica gel for chromatography

Procedure:

  • Add 5-bromo-2,3,3-trimethyl-3H-indole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol) to a Schlenk flask.[6]

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,2-dimethoxyethane (DME) (e.g., 10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 5-24 hours. Monitor the reaction's completion by TLC.[5][6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[7]

Chemical Reaction Pathway

The synthesis proceeds via formation of the halogenated indolenine followed by palladium-catalyzed arylation.

reaction_pathway r1 4-Bromophenylhydrazine l1 Fischer Indole Synthesis (H₂SO₄, EtOH, Reflux) r2 Isopropyl Methyl Ketone r3 Phenylboronic Acid l2 Suzuki Coupling (Pd(dppf)Cl₂, Base) int1 5-bromo-2,3,3-trimethyl-3H-indole prod This compound l1->int1 l2->prod

Figure 2: Two-step reaction scheme for the synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for each synthetic step. Yields are based on literature reports for the specified or analogous reactions.

ParameterPart 1: Fischer Indole Synthesis[3]Part 2: Suzuki-Miyaura Coupling[5][6]
Key Reactant 4-Bromophenyl hydrazine (1.0 eq)5-bromo-3H-indole (1.0 eq)
Reagent Isopropyl Methyl Ketone (2.0 eq)Phenylboronic Acid (1.5 eq)
Catalyst H₂SO₄ (1.0 eq)Pd(dppf)Cl₂ (3 mol%)
Base -K₂CO₃ (2.0 eq)
Solvent Ethanol1,2-Dimethoxyethane (DME)
Temperature Reflux (approx. 78 °C)80 - 100 °C
Reaction Time 12 hours5 - 24 hours
Reported Yield ~96% (crude)70 - 95% (purified)

References

Application Notes and Protocols for the Analytical Detection of 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3,3-Trimethyl-5-phenyl-3H-indole is a heterocyclic aromatic compound belonging to the 3H-indole class. As with many novel or specialized chemical entities, established analytical methodologies may not be widely published. For instance, some suppliers of rare chemicals, such as Sigma-Aldrich, note that they do not provide analytical data for this specific compound and place the responsibility of confirming identity and purity on the buyer[1]. Therefore, this document provides a comprehensive overview of applicable analytical techniques and detailed protocols derived from methodologies used for closely related indole derivatives. These methods can be adapted and optimized for the specific analysis of this compound.

The primary analytical techniques suitable for the characterization and quantification of this compound include chromatographic methods for separation and spectroscopic methods for identification and structural elucidation.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or biological matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For indole derivatives, reversed-phase HPLC is a common approach. Phenyl stationary phases can offer alternative selectivity compared to standard C18 columns, which may be advantageous for a phenyl-substituted indole[2].

Table 1: HPLC Method Parameters for Analysis of Indole Derivatives

ParameterRecommended Starting ConditionsNotes
Column C18 or Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm)Phenyl phases can provide unique selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientGradient elution is recommended for complex samples.
Detection UV-Vis Detector (e.g., 220 nm, 254 nm, 280 nm)Indole derivatives typically have strong UV absorbance. A photodiode array (PDA) detector is useful for acquiring full UV spectra.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Injection Volume 10-20 µLDependent on sample concentration.
Column Temp. 25-30 °CTo ensure reproducible retention times.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a known mass of the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Install the chosen analytical column (e.g., C18 or Phenyl-Hexyl).

    • Equilibrate the column with the initial mobile phase composition (e.g., 50% acetonitrile in water) for at least 30 minutes at a constant flow rate.

  • Analysis:

    • Inject the prepared sample onto the column.

    • Run a linear gradient, for example, from 50% to 95% acetonitrile over 20 minutes.

    • Monitor the elution profile using a UV-Vis detector at appropriate wavelengths.

  • Data Processing: Identify the peak corresponding to this compound based on its retention time. For quantitative analysis, create a calibration curve using standards of known concentrations.

DOT Script for HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column Column (C18 or Phenyl) injector->column detector UV-Vis Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: General workflow for HPLC analysis.

Spectroscopic Techniques

Spectroscopic methods are crucial for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For related compounds like 2,3,3-trimethyl-3H-indol-5-amine, GC-MS has been used, showing a top peak at m/z 159 and a molecular ion peak at m/z 174[3].

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject the sample into the GC. The compound will be separated based on its volatility and interaction with the stationary phase before entering the mass spectrometer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR should be performed. For similar indole structures, characteristic chemical shifts have been reported. For example, in 2,3,3,5-tetramethylindolenine, the two methyl groups at the C3 position appear as a singlet at δ 1.16 ppm in the ¹H NMR spectrum[4].

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR 1.2 - 1.4Singlet (6H)Two methyl groups at C3
2.2 - 2.4Singlet (3H)Methyl group at C2
7.0 - 7.8MultipletAromatic protons of the indole and phenyl rings
¹³C NMR ~25QuartetC3 methyl carbons
~38QuartetC2 methyl carbon
~50SingletC3 quaternary carbon
120 - 155Singlets/DoubletsAromatic carbons
~165SingletC2 imine carbon

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure high resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons.

DOT Script for Structure Elucidation Logic

Structure_Elucidation cluster_techniques Analytical Techniques cluster_info Information Obtained MS Mass Spectrometry MW Molecular Weight & Formula MS->MW NMR NMR (1H, 13C) Connectivity Atom Connectivity & Environment NMR->Connectivity IR IR Spectroscopy FG Functional Groups IR->FG UV UV-Vis Spectroscopy Conjugation Conjugated System UV->Conjugation Final_Structure Final Structure Confirmation MW->Final_Structure FG->Final_Structure Connectivity->Final_Structure Conjugation->Final_Structure

Caption: Logic for spectroscopic structure elucidation.

Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: This technique is useful for identifying functional groups. For a 3H-indole, a characteristic C=N stretching vibration is expected around 1700-1680 cm⁻¹[4].

  • UV-Vis Spectroscopy: Due to the conjugated aromatic system, this compound is expected to show strong absorbance in the UV region, likely with multiple bands. For similar structures, absorption maxima are observed around 220 nm and 260 nm[4].

Experimental Protocol: IR and UV-Vis Analysis

  • IR: Acquire a spectrum using either a KBr pellet, a thin film on a salt plate, or an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis: Dissolve a small amount of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorbance spectrum from 200 to 400 nm.

Summary and Conclusion

References

Application Notes and Protocols: 2,3,3-Trimethyl-5-phenyl-3H-indole as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4] The 3H-indole (indolenine) tautomer, a less common but equally significant scaffold, offers unique three-dimensional structural features that can be exploited for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of a specific 3H-indole derivative, 2,3,3-Trimethyl-5-phenyl-3H-indole, as a versatile building block in pharmaceutical research and development.

The introduction of a phenyl group at the 5-position of the 2,3,3-trimethyl-3H-indole core offers a strategic point for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[5] This scaffold can be envisioned as a key intermediate for the synthesis of novel compounds targeting a range of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases, leveraging the known bioactivities of substituted indoles.[3][4]

Synthetic Protocols

The synthesis of the this compound scaffold can be achieved through established synthetic methodologies, primarily the Fischer indole synthesis or modern cross-coupling reactions like the Suzuki coupling.

Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles and their derivatives from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][6]

Reaction Scheme:

(4-Biphenylyl)hydrazine + 3-Methyl-2-butanone → this compound

Materials:

  • (4-Biphenylyl)hydrazine hydrochloride

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide (1M solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-biphenylyl)hydrazine hydrochloride (1.0 eq) in a mixture of glacial acetic acid and ethanol (a 1:1 ratio is a good starting point).

  • To this solution, add 3-methyl-2-butanone (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 1M solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: Suzuki Coupling Approach

For a more modular approach, a Suzuki coupling reaction can be employed to introduce the phenyl group at the 5-position of a pre-formed 3H-indole ring.[5]

Reaction Scheme:

5-Bromo-2,3,3-trimethyl-3H-indole + Phenylboronic acid → this compound

Materials:

  • 5-Bromo-2,3,3-trimethyl-3H-indole (synthesized via Fischer indole synthesis from 4-bromophenylhydrazine and 3-methyl-2-butanone)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-2,3,3-trimethyl-3H-indole (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to obtain this compound.

Potential Pharmaceutical Applications and Further Derivatization

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader family of substituted indoles exhibits a vast range of pharmacological activities. This suggests that the title compound is a promising starting point for the development of new drugs.

Potential Therapeutic Targets:

  • Anticancer Agents: Many indole derivatives are known to inhibit various protein kinases, tubulin polymerization, and interact with DNA, leading to anticancer effects. The phenyl group at the 5-position can be further substituted to optimize interactions with specific biological targets.[3][4]

  • Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds. Derivatives could be synthesized and screened for activity against a range of bacteria and fungi.

  • Anti-inflammatory and Analgesic Agents: Indole-containing drugs like Indomethacin are potent anti-inflammatory agents. New derivatives could be explored for their potential to modulate inflammatory pathways.[7]

  • Neurological Disorders: The indole core is a key feature of neurotransmitters like serotonin. Derivatives of this compound could be investigated as modulators of various receptors and enzymes in the central nervous system.

Data Presentation: Hypothetical Biological Activity

The following table presents a hypothetical example of how quantitative data for a series of derivatives of this compound might be structured. The data shown is for illustrative purposes only and does not represent actual experimental results.

Compound IDR¹ (at N1)R² (on Phenyl)Target Kinase IC₅₀ (nM)Cytotoxicity (MCF-7) IC₅₀ (µM)
TMP-001 HH1500>50
TMP-002 CH₃H85025.3
TMP-003 H4-Cl42012.1
TMP-004 H4-OCH₃98035.8
TMP-005 CH₃4-Cl55 1.5
TMP-006 CH₂CH₂OHH120042.0

Visualizations

Experimental Workflow and Logic Diagrams

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of Scaffold cluster_derivatization Library Synthesis cluster_screening Biological Evaluation Start Start Fischer_Indole Fischer Indole Synthesis (4-Biphenylyl)hydrazine + 3-Methyl-2-butanone Start->Fischer_Indole Suzuki_Coupling Suzuki Coupling 5-Bromo-3H-indole + Phenylboronic acid Start->Suzuki_Coupling Scaffold This compound Fischer_Indole->Scaffold Suzuki_Coupling->Scaffold Derivatization Chemical Derivatization (e.g., N-alkylation, substituent modification) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., Kinase Assays, Cell Viability) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Workflow for the synthesis and evaluation of pharmaceuticals.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor_Kinase->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor TMP-Derivative (e.g., TMP-005) Inhibitor->Receptor_Kinase

Caption: Inhibition of a hypothetical signaling pathway.

References

Application Notes and Protocols for Studying the Photochemistry of 3H-Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup, protocols, and data analysis for investigating the photochemistry of 3H-indoles. The methodologies outlined are essential for researchers in organic synthesis, medicinal chemistry, and materials science who are exploring the synthetic utility and photophysical properties of these versatile heterocyclic compounds.

Introduction to 3H-Indole Photochemistry

3H-indoles, also known as indolenines, are isomers of the more common 1H-indoles and serve as important intermediates in various chemical transformations. Their unique electronic structure makes them amenable to photochemical reactions, enabling the synthesis of complex molecular architectures that are often challenging to access through traditional thermal methods. The study of their photochemistry has led to novel synthetic strategies, including dearomatization, cyclization, and functionalization, which are of significant interest in drug discovery and development.[1][2][3] Recent research has demonstrated the use of photoredox catalysis to achieve these transformations under mild conditions.[3][4]

Experimental Setup for Photochemical Reactions

A robust and reproducible experimental setup is crucial for studying the photochemistry of 3H-indoles. The specific configuration can vary depending on the scale and nature of the reaction, but the core components remain consistent.

Core Components:

  • Light Source: The choice of light source is critical and depends on the absorption spectrum of the 3H-indole or the photocatalyst. Common sources include:

    • Mercury Vapor Lamps: Medium-pressure mercury lamps are often used in traditional immersion-well reactors, providing broad-spectrum UV and visible light.[5]

    • Light Emitting Diodes (LEDs): LEDs offer narrow-band emission, which is ideal for selective excitation and is commonly used in modern photoreactors.[1][4][6] Blue LEDs (around 450 nm) are frequently employed in photoredox catalysis.[4][7]

    • UV Lamps: Specific wavelength UV lamps (e.g., 350 nm) are used for certain photocyclization reactions.[2]

  • Photoreactor: The reaction vessel must be transparent to the chosen wavelength of light.

    • Batch Reactors: Immersion-well reactors are suitable for laboratory-scale synthesis.[5] Commercially available photoreactors, such as the EvoluChem™ PhotoRedOx Box, offer features like uniform light distribution and cooling fans for reproducible experiments.[4] These often accommodate standard vials, making them suitable for parallel screening.

    • Flow Reactors: For larger-scale reactions or kinetic studies, microreactors or falling-film reactors can be employed to ensure efficient irradiation.[5][8]

  • Reaction Vessels: Standard borosilicate glassware (Pyrex) is often sufficient for visible light applications, while quartz vessels are necessary for reactions requiring UV irradiation below 300 nm. Schlenk tubes are commonly used for reactions that need to be performed under an inert atmosphere.[1]

  • Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a water circulator or a cooling fan, is essential to maintain a constant reaction temperature.[4][9]

  • Inert Atmosphere: Many photochemical reactions of indoles are sensitive to oxygen. It is often necessary to degas the reaction mixture and maintain an inert atmosphere of nitrogen or argon.[1][2]

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Photochemical Reaction cluster_analysis 3. Analysis & Workup A Prepare Reactant Solution (3H-Indole, Solvent, Catalyst) B Transfer to Reaction Vessel A->B C Degas Solution (e.g., Freeze-Pump-Thaw) B->C D Place in Photoreactor C->D E Irradiate with Light Source (Controlled Wavelength & Time) D->E F Maintain Constant Temperature & Stirring E->F G Monitor Reaction Progress (TLC, GC, LCMS) F->G H Reaction Quenching G->H I Solvent Evaporation H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS, UV-Vis) J->K reaction_pathway PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hν (Light) PC_star->PC Relaxation Indole_radical Indole Radical Cation PC_star->Indole_radical SET (Oxidation) Radical Alkyl Radical (R•) PC_star->Radical SET (Reduction) Donor_oxidized Oxidized Donor PC_star->Donor_oxidized SET Indole Indole Derivative Product_intermediate Indolinyl Radical Indole_radical->Product_intermediate + R• Radical_precursor Radical Precursor (R-X) Product Dearomatized Product Product_intermediate->Product Reduction / H-atom transfer Donor Sacrificial Electron Donor logical_relationships cluster_inputs Input Parameters cluster_outputs Observed Outcomes Wavelength Wavelength Selectivity Selectivity Wavelength->Selectivity Quantum_Yield Quantum Yield Wavelength->Quantum_Yield Intensity Light Intensity Rate Reaction Rate Intensity->Rate Concentration Concentration Concentration->Rate Concentration->Quantum_Yield Solvent Solvent Solvent->Selectivity Solvent->Quantum_Yield Catalyst Catalyst Yield Reaction Yield Catalyst->Yield Catalyst->Rate Temperature Temperature Temperature->Selectivity Temperature->Rate Rate->Yield

References

Application Notes and Protocols for Derivatizing 2,3,3-Trimethyl-5-phenyl-3H-indole for Sensing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and derivatization of 2,3,3-trimethyl-5-phenyl-3H-indole, a versatile heterocyclic compound with significant potential in the development of fluorescent and colorimetric sensors. The unique electronic properties and structural features of this indole derivative make it an excellent scaffold for creating sensitive and selective chemosensors for various analytes, including metal ions, anions, and for monitoring pH.

The protocols outlined below detail the synthesis of the core this compound structure, followed by a general yet robust method for its functionalization via Knoevenagel condensation. This derivatization strategy allows for the introduction of a wide range of functionalities, enabling the fine-tuning of the sensor's photophysical properties and its specificity towards a target analyte.

Synthesis of this compound

The synthesis of the core scaffold can be efficiently achieved through a one-pot Fischer indole synthesis followed by a Suzuki cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Experimental Protocol: One-Pot Fischer-Suzuki Synthesis

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • 3-Methyl-2-butanone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Fischer Indole Synthesis:

    • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in a 3:1 mixture of toluene and water.

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

  • Suzuki Cross-Coupling:

    • To the same reaction flask, add phenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Yield: 60-75%

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start Materials: 4-Bromophenylhydrazine HCl 3-Methyl-2-butanone Phenylboronic acid fischer Fischer Indole Synthesis (K2CO3, Toluene/H2O, Reflux) start->fischer intermediate Intermediate: 5-Bromo-2,3,3-trimethyl-3H-indole fischer->intermediate suzuki Suzuki Cross-Coupling (Pd(OAc)2, PPh3, K2CO3, 90°C) intermediate->suzuki workup Work-up and Purification (Extraction, Column Chromatography) suzuki->workup product Product: This compound workup->product

Caption: Workflow for the synthesis of the core indole scaffold.

Derivatization for Sensing Applications via Knoevenagel Condensation

The active methyl group at the C2 position of the this compound is readily functionalized through a Knoevenagel condensation with various aldehydes. This reaction introduces a styryl linkage, extending the π-conjugation of the molecule and providing a versatile handle for attaching analyte-binding moieties.

Proposed Application: A "Turn-On" Fluorescent Sensor for Zinc Ions (Zn²⁺)

For this application note, we propose the synthesis of a "turn-on" fluorescent sensor for Zn²⁺ by reacting this compound with a salicylaldehyde derivative. The resulting molecule is designed to exhibit Chelation-Enhanced Fluorescence (CHEF).

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Salicylaldehyde (or a substituted salicylaldehyde)

  • Piperidine (catalyst)

  • Acetic acid (co-catalyst)

  • Ethanol or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and salicylaldehyde (1.1 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) and a few drops of glacial acetic acid.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired styryl-functionalized indole derivative.

Expected Yield: 70-85%

Derivatization and Sensing Workflow

G cluster_derivatization Derivatization and Sensing Application start This compound knoevenagel Knoevenagel Condensation (Salicylaldehyde, Piperidine/AcOH, Reflux) start->knoevenagel sensor Fluorescent Sensor Derivative knoevenagel->sensor sensing Chelation and Signal Transduction sensor->sensing analyte Analyte (e.g., Zn²⁺) analyte->sensing signal Detectable Signal (Fluorescence Enhancement) sensing->signal

Caption: Workflow for sensor synthesis and its application.

Signaling Mechanism

The proposed sensor operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free state, the sensor exhibits weak fluorescence due to a Photoinduced Electron Transfer (PET) process from the phenolic oxygen of the salicylaldehyde moiety to the excited indole fluorophore, which quenches the fluorescence. Upon binding of a metal ion like Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity, thus acting as a "turn-on" sensor.

Signaling Pathway Diagram

G cluster_off Fluorescence OFF State (No Analyte) cluster_on Fluorescence ON State (Analyte Present) fluorophore_off Indole Fluorophore (Excited State) pet Photoinduced Electron Transfer (PET) fluorophore_off->pet e- transfer no_fluorescence Fluorescence Quenched pet->no_fluorescence quencher Phenolic Oxygen quencher->pet fluorophore_on Indole Fluorophore (Excited State) pet_inhibited PET Inhibited fluorophore_on->pet_inhibited PET blocked analyte Zn²⁺ chelation Chelation analyte->chelation chelation->pet_inhibited fluorescence Fluorescence Emission pet_inhibited->fluorescence

Application Notes and Protocols for 2,3,3-Trimethyl-5-phenyl-3H-indole in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 2,3,3-Trimethyl-5-phenyl-3H-indole as a core structural motif in the development of sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). While direct applications of this specific compound as a photosensitizer are not extensively reported, its inherent electronic properties as an electron-rich indole derivative make it a promising candidate for the donor component in a Donor-π-Acceptor (D-π-A) dye architecture. These notes outline a prospective synthetic route to a hypothetical D-π-A dye, "TMP-Dye," derived from this compound, and provide comprehensive protocols for the fabrication and characterization of a DSSC utilizing this dye.

Introduction to Indole-Based Dyes in DSSCs

Dye-sensitized solar cells have emerged as a cost-effective alternative to conventional silicon-based photovoltaics.[1] The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.[1] Organic metal-free dyes, particularly those with a D-π-A structure, have garnered significant attention due to their high molar extinction coefficients, tunable electrochemical and photophysical properties, and ease of synthesis.[2][3]

Indole and its derivatives are attractive donor moieties for these dyes due to their electron-rich nature and planar structure, which facilitates intramolecular charge transfer.[2][3] The functionalization of the indole nitrogen allows for the introduction of bulky groups to prevent dye aggregation on the TiO₂ surface, a common cause of efficiency loss.[4] Various indole-based dyes have demonstrated promising photovoltaic performances, with efficiencies ranging from 3% to over 10% in some cases.[5]

This document explores the potential of this compound as a foundational block for a novel sensitizer, herein referred to as TMP-Dye.

Proposed Sensitizer: TMP-Dye

A hypothetical D-π-A sensitizer, TMP-Dye, is proposed, incorporating the this compound as the electron donor (D), a thiophene unit as the π-bridge, and cyanoacrylic acid as the electron acceptor and anchoring group (A).

Caption: Proposed D-π-A structure of TMP-Dye.

Experimental Protocols

Synthesis of TMP-Dye (Hypothetical Route)

This proposed synthesis is based on established methodologies for creating similar D-π-A indole-based dyes.

Synthesis_Workflow start This compound step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 product1 2-formyl-2,3,3-Trimethyl-5-phenyl-3H-indole step1->product1 step2 Knoevenagel Condensation (Thiophene-2-acetonitrile, piperidine) product1->step2 product2 Intermediate with π-bridge step2->product2 step3 Hydrolysis (NaOH, EtOH/H2O) product2->step3 product3 Carboxylic acid intermediate step3->product3 step4 Condensation (Cyanoacetic acid, piperidine) product3->step4 final_product TMP-Dye step4->final_product

Caption: Proposed synthetic workflow for TMP-Dye.

Protocol:

  • Formylation of the Indole Core:

    • Dissolve this compound in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0°C and slowly add phosphoryl chloride (POCl₃).

    • Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.

    • Pour the reaction mixture into ice water and neutralize with aqueous NaOH.

    • Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield the aldehyde intermediate.

  • Knoevenagel Condensation for π-Bridge Attachment:

    • Dissolve the formylated indole and 2-thiopheneacetonitrile in toluene.

    • Add a catalytic amount of piperidine and reflux the mixture with a Dean-Stark trap for 12 hours.

    • After cooling, wash the reaction mixture with water and brine.

    • Dry the organic layer and purify the crude product by column chromatography.

  • Introduction of the Acceptor Group:

    • Dissolve the product from the previous step in a mixture of ethanol and THF.

    • Add an excess of cyanoacetic acid and a catalytic amount of piperidine.

    • Reflux the mixture for 24 hours.

    • Acidify the reaction mixture with HCl (1M) to precipitate the crude dye.

    • Filter the solid, wash with water and hexane, and purify by recrystallization or column chromatography to obtain the final TMP-Dye.

Fabrication of Dye-Sensitized Solar Cell

This protocol details the assembly of a DSSC using the synthesized TMP-Dye.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly A1 Clean FTO Glass A2 Deposit TiO2 Paste (Doctor Blade) A1->A2 A3 Sinter TiO2 Film (450-500°C) A2->A3 A4 Dye Sensitization (Immerse in TMP-Dye solution) A3->A4 S1 Assemble Electrodes (Surlyn gasket) A4->S1 C1 Clean FTO Glass C2 Deposit Platinum Catalyst C1->C2 C2->S1 S2 Inject Electrolyte S1->S2 S3 Seal the Cell S2->S3

Caption: Workflow for DSSC fabrication.

Protocol:

  • Photoanode Preparation:

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol.

    • Apply a TiO₂ paste to the conductive side of the FTO glass using the doctor-blade technique.

    • Sinter the TiO₂-coated substrate in a furnace at 450-500°C for 30 minutes.

    • After cooling to ~80°C, immerse the photoanode in a 0.3-0.5 mM solution of TMP-Dye in a suitable solvent (e.g., ethanol/THF mixture) for 12-24 hours.

    • Rinse the dye-sensitized photoanode with the same solvent to remove non-adsorbed dye molecules and dry it.

  • Counter Electrode Preparation:

    • Clean another FTO glass substrate as described above.

    • Deposit a thin layer of a platinum catalyst (e.g., by sputtering or drop-casting a chloroplatinic acid solution followed by thermal decomposition at 400°C).

  • DSSC Assembly:

    • Place a thin thermoplastic sealant (e.g., Surlyn) between the photoanode and the counter electrode and heat to seal the edges, leaving a small opening for electrolyte injection.

    • Introduce a liquid electrolyte (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) into the cell through the opening via vacuum backfilling.

    • Seal the opening completely.

Characterization of the DSSC

The photovoltaic performance of the fabricated DSSC should be evaluated under standard test conditions.

Protocol:

  • Current-Voltage (I-V) Measurement:

    • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G).

    • Record the current density-voltage (J-V) curve of the cell.

    • From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.

Data Presentation

The performance of DSSCs based on indole derivatives can vary significantly. The following table presents hypothetical performance data for a DSSC sensitized with TMP-Dye, alongside typical data for a standard ruthenium-based dye (N719) for comparison.

SensitizerJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)
TMP-Dye (Hypothetical) 12.50.680.705.95
N719 (Reference) 18.20.720.688.91

Signaling Pathway: Charge Transfer in DSSC

The operation of a DSSC involves a series of charge transfer processes, as illustrated below.

Charge_Transfer_Pathway Light Incident Light (hν) Dye_GS Dye (Ground State) Light->Dye_GS 1. Light Absorption Dye_ES Dye* (Excited State) TiO2 TiO2 Conduction Band Dye_ES->TiO2 2. Electron Injection External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode 4. Electron Collection Electrolyte_Ox Electrolyte (Oxidized, I3-) Counter_Electrode->Electrolyte_Ox 5. Electrolyte Reduction Electrolyte_Red Electrolyte (Reduced, I-) Electrolyte_Red->Dye_GS 6. Dye Regeneration

Caption: Electron transfer pathway in a DSSC.

Disclaimer: The application of this compound in dye-sensitized solar cells as described herein is based on a hypothetical dye structure and proposed synthetic and fabrication protocols. These are intended to serve as a guide for research and development, drawing from established principles of DSSC technology and indole chemistry. Experimental validation is required to ascertain the actual performance and feasibility.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 2,3,3-Trimethyl-5-phenyl-3H-indole. Due to the limited availability of a specific validated method for this compound, the protocol provided is based on established methods for analogous indole derivatives.[1][2] This application note includes recommended instrumentation, chromatographic conditions, and a protocol for sample preparation and analysis. The method is designed to be a starting point for researchers to develop a validated analytical procedure for purity determination and quantification of this compound in various sample matrices.

Introduction

Indole derivatives are a significant class of heterocyclic compounds with diverse biological activities, making them important scaffolds in drug discovery and development.[3][4] this compound is a specific derivative for which a robust and reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This document outlines a reverse-phase HPLC (RP-HPLC) method, which is a common and effective approach for the analysis of non-polar to moderately polar compounds like indole derivatives.

Experimental Protocols

Instrumentation and Materials

A standard HPLC system equipped with the following components is recommended:

  • HPLC System: Agilent 1260 Infinity II or equivalent, consisting of a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column is recommended as a starting point. A suitable option is a Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Solvents: HPLC grade acetonitrile (ACN) and water are required. Formic acid or phosphoric acid may be used as a mobile phase modifier to improve peak shape.[2]

  • Standards: A well-characterized reference standard of this compound is necessary for method development and validation.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development. Optimization may be required to achieve the desired separation and peak shape.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 280 nm (based on typical indole absorbance)[1][5]
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL. This will be the stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 Acetonitrile:Water with 0.1% Formic Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation method will depend on the matrix. For a pure substance, dissolve a known amount in the initial mobile phase to a concentration within the calibration range. For formulated products or biological matrices, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will need to be developed and validated.

Data Presentation

The following table summarizes the expected quantitative data to be generated during method validation.

ParameterSpecification
Retention Time (tR) To be determined
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent Standard->DissolveStandard DiluteStandard Prepare Working Standards DissolveStandard->DiluteStandard Inject Inject into HPLC System DiluteStandard->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

This diagram outlines the logical steps involved in developing and optimizing the HPLC method.

G Figure 2: Method Development Strategy Start Define Analytical Goal (Purity, Quantification) ColumnSelection Select Stationary Phase (e.g., C18) Start->ColumnSelection MobilePhase Optimize Mobile Phase (ACN/Water, pH) ColumnSelection->MobilePhase Detection Select Detection Wavelength (e.g., 220 nm, 280 nm) MobilePhase->Detection Gradient Develop Gradient Profile MobilePhase->Gradient Detection->Gradient Gradient->MobilePhase SystemSuitability Establish System Suitability Criteria (Resolution, Tailing, Plates) Gradient->SystemSuitability Validation Method Validation (Linearity, Accuracy, Precision) SystemSuitability->Validation

Caption: Logical flow for developing a robust HPLC method.

Conclusion

The proposed HPLC method provides a solid foundation for the analysis of this compound. By starting with a standard C18 column and a water/acetonitrile mobile phase, researchers can efficiently develop a method tailored to their specific needs. Further optimization of the mobile phase composition, gradient, and detector settings will be necessary to achieve the desired performance characteristics for validation and routine use in a drug development or research setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole and increase its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective contemporary method is a one-pot reaction combining the Fischer indole synthesis with a Suzuki coupling reaction. This approach starts with the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole from 4-bromophenylhydrazine and 3-methyl-2-butanone, which is then subjected to a palladium-catalyzed Suzuki coupling with phenylboronic acid in the same reaction vessel to yield the final product.[1][2] Microwave-assisted protocols for this one-pot synthesis have been shown to be particularly efficient.[1][2]

Q2: What are the main challenges in the Fischer indole synthesis that can lead to low yields?

A2: The Fischer indole synthesis is sensitive to reaction conditions such as temperature, acid strength, and reaction time.[1] Common challenges include the formation of unwanted byproducts like aldol condensation products or Friedel-Crafts type products.[1] Additionally, certain functional groups on the starting materials can be sensitive to the acidic conditions, leading to decomposition or undesired side reactions.[1] For some substrates, heterolytic cleavage of the N-N bond in the hydrazone intermediate can compete with the desired[3][3]-sigmatropic rearrangement, leading to byproducts and reduced yield.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, an alternative approach is the direct C-H arylation of a pre-formed 2,3,3-trimethyl-3H-indole core at the C5 position. This method avoids the pre-functionalization required for a Suzuki coupling. However, regioselectivity can be a challenge, and directing groups might be necessary to achieve arylation specifically at the C5 position.[3][4] Another possibility is to perform the Fischer indole synthesis using 4-phenylphenylhydrazine (also known as [1,1'-biphenyl]-4-ylhydrazine) and 3-methyl-2-butanone.

Troubleshooting Guides

Low Yield in the One-Pot Fischer-Suzuki Synthesis

Problem: The overall yield of this compound is low in the one-pot Fischer-Suzuki synthesis.

Possible Cause Troubleshooting Steps
Inefficient Fischer Indole Synthesis Step - Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, HCl, PPA) are crucial. Perform small-scale experiments to screen different acids and their concentrations. - Control Temperature and Reaction Time: The formation of the 5-bromo-2,3,3-trimethyl-3H-indole intermediate should be monitored (e.g., by TLC or LC-MS) to ensure complete conversion without significant degradation. Prolonged reaction times at high temperatures can lead to byproduct formation.[5]
Inefficient Suzuki Coupling Step - Catalyst and Ligand Choice: While Pd(PPh₃)₄ is commonly used, other palladium catalysts and ligands might be more effective for this specific transformation. Consider screening other catalysts like Pd(dppf)Cl₂ or using more advanced Buchwald-type ligands. - Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its concentration can significantly impact the Suzuki coupling. Ensure the base is finely ground and anhydrous if required by the protocol. - Solvent System: The solvent system (e.g., dioxane/water, THF/water) is critical for the solubility of all components. Ensure proper mixing, especially in biphasic systems. - Oxygen Contamination: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst to prevent catalyst deactivation.
Poor Quality of Reagents - Purity of 5-bromo-2,3,3-trimethyl-3H-indole: If the intermediate is not pure, impurities can interfere with the subsequent Suzuki coupling. Consider purifying the intermediate before the coupling step. - Purity of Phenylboronic Acid: Ensure the phenylboronic acid is of high purity and has not degraded, which can lead to the formation of homocoupling byproducts.
Suboptimal Reaction Conditions - Microwave vs. Conventional Heating: Microwave irradiation has been shown to significantly improve yields and reduce reaction times for this one-pot synthesis.[1][2] If using conventional heating, ensure uniform and accurate temperature control.
Presence of Significant Byproducts

Problem: The final product is contaminated with significant byproducts.

Observed Byproduct Possible Cause Mitigation Strategy
Homocoupling Product (Biphenyl) Formation of biphenyl from the Suzuki coupling of two molecules of phenylboronic acid.- Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. - Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling. - Control Reaction Temperature: Lowering the reaction temperature slightly may reduce the rate of homocoupling.
Unreacted 5-bromo-2,3,3-trimethyl-3H-indole Incomplete Suzuki coupling reaction.- Increase Catalyst Loading: A slight increase in the palladium catalyst loading may drive the reaction to completion. - Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. - Check for Catalyst Deactivation: Ensure proper degassing and purity of all reagents.
Other Indole Isomers or Degradation Products Side reactions during the Fischer indole synthesis step due to harsh acidic conditions or high temperatures.- Milder Acid Catalyst: Try using a milder Brønsted acid or a Lewis acid catalyst. - Lower Reaction Temperature: Perform the Fischer indole synthesis at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Fischer-Suzuki Synthesis of this compound

This protocol is adapted from a similar synthesis of 5-aryl-2,3,3-trimethyl-3H-indoles.[1][2]

Step 1: Fischer Indole Synthesis

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, add 4-bromophenylhydrazine hydrochloride (1.0 eq), 3-methyl-2-butanone (1.2 eq), and water.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Seal the vessel and heat the mixture in a microwave reactor at 100 °C for 10-15 minutes.

  • Monitor the formation of 5-bromo-2,3,3-trimethyl-3H-indole by TLC or LC-MS.

Step 2: Suzuki Coupling

  • To the cooled reaction mixture from Step 1, add phenylboronic acid (1.2 eq).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) as a base.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) as the catalyst.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Seal the vessel and heat in the microwave reactor at 100 °C for 20-40 minutes.

  • Monitor the reaction progress by TLC or LC-MS until the 5-bromo-2,3,3-trimethyl-3H-indole is consumed.

Work-up and Purification

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Synthesis of 4-Phenylphenylhydrazine Hydrochloride (Starting Material for Alternative Fischer Indole Synthesis)

This protocol is a general procedure for the synthesis of arylhydrazine hydrochlorides.

  • Dissolve 4-aminobiphenyl (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature at 0 °C. Stir for 1 hour.

  • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (2.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution from step 3 to the SnCl₂ solution dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Collect the precipitated solid by filtration, wash with brine and diethyl ether, and dry under vacuum to obtain 4-phenylphenylhydrazine hydrochloride.[6]

Data Presentation

Table 1: Yields of 5-Aryl-2,3,3-trimethyl-3H-indoles from One-Pot Fischer-Suzuki Synthesis

Arylboronic AcidOverall Yield (%)Reference
Phenylboronic acid53[1]
4-Methoxyphenylboronic acid45[1]
4-(Trifluoromethyl)phenylboronic acid48[1]
Naphthalen-2-ylboronic acid41[1]

Yields are for the two-step, one-pot process under optimized microwave conditions.[1]

Visualizations

Fischer_Suzuki_Workflow cluster_fischer Fischer Indole Synthesis cluster_suzuki Suzuki Coupling cluster_purification Work-up & Purification A 4-Bromophenylhydrazine + 3-Methyl-2-butanone B Add H₂O and H₂SO₄ Microwave at 100°C A->B Reactants C 5-Bromo-2,3,3-trimethyl-3H-indole (Intermediate) B->C Formation D Add Phenylboronic acid, K₂CO₃, Pd(PPh₃)₄ C->D One-Pot Transfer E Degas with Ar/N₂ Microwave at 100°C D->E Reagents F Crude this compound E->F Coupling G Extraction with Ethyl Acetate F->G H Column Chromatography G->H Purification I Pure Product H->I Isolation

Caption: Workflow for the one-pot Fischer-Suzuki synthesis.

Troubleshooting_Yield start Low Yield of Final Product check_fischer Check Fischer Indole Step (TLC/LC-MS of intermediate) start->check_fischer fischer_ok Fischer Step is Efficient check_fischer->fischer_ok Good Conversion fischer_bad Fischer Step is Inefficient check_fischer->fischer_bad Poor Conversion check_suzuki Check Suzuki Coupling Step (TLC/LC-MS) fischer_ok->check_suzuki optimize_fischer Optimize Fischer Conditions: - Acid catalyst - Temperature - Reaction time fischer_bad->optimize_fischer suzuki_ok Check Reagent Quality and Purification check_suzuki->suzuki_ok Good Conversion suzuki_bad Suzuki Step is Inefficient check_suzuki->suzuki_bad Poor Conversion optimize_suzuki Optimize Suzuki Conditions: - Catalyst/Ligand - Base - Solvent - Degassing suzuki_bad->optimize_suzuki

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing Phenyl-Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenyl-substituted indoles.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of phenyl-substituted indoles.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Q1: My Fischer indole synthesis of a 2-phenylindole is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Fischer indole synthesis can stem from several factors, ranging from the stability of the reactants to the reaction conditions. Here is a step-by-step troubleshooting guide:

  • Check Phenylhydrazine Quality: Phenylhydrazines can degrade over time. Ensure you are using a pure starting material. If in doubt, check the NMR spectrum of the phenylhydrazine.[1]

  • Optimize the Acid Catalyst: The choice and strength of the acid catalyst are critical.[2][3][4]

    • Weak Acids: If you are using a weak acid like acetic acid and the reaction is not proceeding, consider switching to a stronger Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[2][3][4]

    • Strong Acids: If you are using a strong acid and observing decomposition, the acid may be too harsh. Consider a milder catalyst.

  • Adjust Reaction Temperature and Time: The reaction is sensitive to temperature and time.[5]

    • Insufficient Heat: Fischer indole synthesis often requires heating. Ensure your reaction is heated under reflux for an adequate period, typically 2-4 hours.[5]

    • Overheating: Excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent Choice: The solvent can influence the reaction. Polar aprotic solvents like DMSO or acetic acid are commonly used.[2] In some cases, a mixture of solvents like DMSO/H₂O/AcOH can improve yields.[6]

  • Substituent Effects: Electron-donating substituents on the phenylhydrazine can sometimes lead to N-N bond cleavage, which competes with the desired cyclization.[7] If your substrate has strong electron-donating groups, a different synthetic route might be necessary.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

fischer_troubleshooting start Low/No Yield in Fischer Indole Synthesis check_hydrazine Verify Phenylhydrazine Purity (NMR) start->check_hydrazine optimize_acid Optimize Acid Catalyst check_hydrazine->optimize_acid If pure success Improved Yield check_hydrazine->success If impure, purify/replace adjust_conditions Adjust Temperature & Time optimize_acid->adjust_conditions If no improvement optimize_acid->success If yield improves sub_optimize_acid Switch between Brønsted (H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) optimize_acid->sub_optimize_acid check_solvent Evaluate Solvent System adjust_conditions->check_solvent If no improvement adjust_conditions->success If yield improves sub_adjust_conditions Monitor by TLC to find optimal reflux time (typically 2-4h) adjust_conditions->sub_adjust_conditions consider_substituents Assess Substituent Effects check_solvent->consider_substituents If no improvement check_solvent->success If yield improves sub_check_solvent Try polar aprotic (DMSO, AcOH) or solvent mixtures (DMSO/H₂O/AcOH) check_solvent->sub_check_solvent consider_substituents->success Alternative route may be needed sonogashira_troubleshooting start Side Reactions in Sonogashira Coupling homo_coupling Is Homo-Coupling the Main Issue? start->homo_coupling copper_free Switch to Copper-Free Conditions homo_coupling->copper_free Yes optimize_conditions Optimize Reaction Conditions homo_coupling->optimize_conditions No/Other Issues slow_addition Slow Addition of Alkyne copper_free->slow_addition optimize_ligand Optimize Ligand (e.g., XPhos) slow_addition->optimize_ligand success Pure Product optimize_ligand->success purification Improve Purification Strategy optimize_conditions->purification sub_optimize_conditions Adjust Temperature Dry & Degas Solvents Optimize Base (e.g., TEA, DIPEA) optimize_conditions->sub_optimize_conditions purification->success sub_purification Try Reverse-Phase Chromatography Add Base to Eluent purification->sub_purification pd_workflow setup Reaction Setup (Inert Atmosphere) reagents Add 2-Haloaniline, Pd Catalyst, CuI, Solvent, and Base setup->reagents degas Degas the Mixture reagents->degas coupling Sonogashira Coupling degas->coupling add_alkyne Add Phenylacetylene coupling->add_alkyne react Stir at RT or Heat (Monitor by TLC) add_alkyne->react cyclization Intramolecular Cyclization (May require additional heating) react->cyclization workup Work-up (Quench, Extract, Dry) cyclization->workup purification Purification (Column Chromatography) workup->purification product Pure 2-Phenylindole purification->product

References

Technical Support Center: Purification of 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3,3-Trimethyl-5-phenyl-3H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as phenylhydrazine and 3-methyl-2-butanone, side-products from the Fischer indole synthesis, and colored polymeric byproducts. The crude product is often obtained as a reddish or dark oil, indicating the presence of chromophoric impurities.

Q2: What are the recommended primary purification techniques for this compound?

A2: The most frequently cited purification methods are vacuum distillation, column chromatography (often using silica gel), and recrystallization.[1][2][3] The choice of method depends on the scale of the reaction and the nature of the impurities.

Q3: My purified this compound is a colored oil. Is this expected?

A3: While the pure compound is typically a solid, obtaining it as a colored (often red or yellow) oil or solid is a common issue.[4] This coloration is usually due to residual acidic catalysts, aerial oxidation, or trace impurities. Further purification by chromatography or recrystallization may be necessary to obtain a colorless product.

Troubleshooting Guides

Column Chromatography

Issue: The compound is not separating well on the silica gel column.

  • Possible Cause 1: Incorrect Solvent System. The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., petroleum ether/ethyl acetate, hexane/ethyl acetate, dichloromethane/hexane) to identify the optimal eluent for separation. A good starting point for non-polar compounds like this is a low polarity eluent like petroleum ether or hexane, with a small amount of a more polar solvent like ethyl acetate or dichloromethane added.[3]

  • Possible Cause 2: Column Overloading. Too much crude product has been loaded onto the column, leading to poor separation.

    • Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

  • Possible Cause 3: Compound Streaking on the Column. The compound may be interacting too strongly with the stationary phase.

    • Solution: Consider deactivating the silica gel by adding a small percentage of triethylamine to the eluent. This is particularly useful if acidic impurities are causing the streaking.

Crystallization

Issue: The compound will not crystallize from the chosen solvent.

  • Possible Cause 1: The compound is not pure enough. The presence of impurities can inhibit crystal formation.

    • Solution: First, attempt to purify the compound further using column chromatography. If the compound is still an oil, try co-distillation with a high-boiling point, non-polar solvent under vacuum to remove volatile impurities.

  • Possible Cause 2: Inappropriate solvent. The chosen solvent may be too good or too poor a solvent for the compound.

    • Solution: An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experiment with a range of solvents of varying polarities. A mixed solvent system (e.g., acetone/diethyl ether) can also be effective.[3]

  • Possible Cause 3: Supersaturation has not been achieved.

    • Solution: Try slowly cooling the solution, scratching the inside of the flask with a glass rod at the solvent line, or adding a seed crystal of the pure compound.

Experimental Protocols

General Purification Workflow

Purification Workflow crude Crude Product (Reddish Oil) distillation Vacuum Distillation crude->distillation Initial Cleanup chromatography Column Chromatography (Silica Gel) distillation->chromatography Further Purification crystallization Recrystallization chromatography->crystallization Final Polishing pure Pure Product crystallization->pure

Caption: General purification workflow for this compound.

Flash Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]

Recrystallization Protocol
  • Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent (e.g., acetone/diethyl ether).[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

Purification StepTypical YieldPurity (Post-Step)Reference
Synthesis (Crude) 51-96%Variable, often low
Flash Chromatography 56.3%>95% (example)[3]
Recrystallization 76.6%High[3]

Note: Yields and purity are highly dependent on the specific reaction conditions and the scale of the synthesis.

Logical Relationships in Synthesis and Purification

The Fischer indole synthesis is the primary method for synthesizing the 2,3,3-trimethylindole core. The purification challenges are directly related to the mechanism of this reaction.

Fischer Indole Synthesis and Purification Logic cluster_synthesis Synthesis cluster_purification Purification phenylhydrazine Phenylhydrazine Derivative hydrazone Hydrazone Intermediate phenylhydrazine->hydrazone ketone 3-Methyl-2-butanone ketone->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement acid Acid Catalyst (e.g., Acetic Acid, H2SO4) acid->hydrazone cyclization Cyclization & Ammonia Elimination rearrangement->cyclization crude_product Crude this compound cyclization->crude_product side_products Side Products & Polymeric Impurities cyclization->side_products chromatography Chromatography crude_product->chromatography side_products->chromatography Removal crystallization Crystallization chromatography->crystallization pure_product Pure Product crystallization->pure_product

Caption: Relationship between the Fischer indole synthesis and subsequent purification steps.

References

Technical Support Center: Improving the Solubility of 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with 2,3,3-Trimethyl-5-phenyl-3H-indole in biological assays.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition to Aqueous Buffer

If you observe precipitation when adding your DMSO stock of this compound to your aqueous assay buffer, consult the following troubleshooting steps:

Potential Cause Recommended Solution Experimental Protocol
Low Aqueous Solubility The compound is inherently hydrophobic and has limited solubility in aqueous solutions.Decrease the final concentration of the compound in the assay. Perform a solubility test to determine the maximum soluble concentration.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.Test the solubility in buffers with varying salt concentrations (e.g., 0.5x PBS, 0.25x PBS).
Temperature Effects Changes in temperature between the stock solution and the buffer can cause precipitation.Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound.
pH Incompatibility The pH of the buffer may not be optimal for keeping the compound in solution.Although this indole derivative is not readily ionizable, minor pH adjustments (e.g., pH 6.5-8.0) can sometimes influence solubility. Test a range of pH values.
Slow Dissolution Rate The compound may not be dissolving quickly enough in the aqueous environment, leading to aggregation and precipitation.After adding the compound to the buffer, vortex or sonicate the solution for a short period to aid dissolution.

Experimental Workflow for Troubleshooting Precipitation

G start Precipitate Observed in Assay step1 Decrease Final Concentration start->step1 step2 Modify Buffer Composition (Salts, pH) step1->step2 Precipitate persists end_soluble Compound Soluble step1->end_soluble Precipitate resolves step3 Optimize Temperature step2->step3 Precipitate persists step2->end_soluble Precipitate resolves step4 Use Solubilizing Agents step3->step4 Precipitate persists step3->end_soluble Precipitate resolves step4->end_soluble Precipitate resolves end_insoluble Further Formulation Needed step4->end_insoluble Precipitate persists

Caption: A stepwise approach to troubleshooting compound precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the maximum recommended concentration of DMSO to use in my cell-based assay?

A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the tolerance to DMSO can be cell-line dependent, and it is recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific assay.

Q3: Can I use a co-solvent other than DMSO?

A3: Yes, other water-miscible organic solvents can be used.[1][2] The choice of co-solvent can influence the solubility of the compound.[2] It is important to test the compatibility of any co-solvent with your assay system.

Comparison of Common Co-solvents

Co-solvent Pros Cons Typical Final Concentration
DMSO High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations.< 0.5%
Ethanol Less toxic than DMSO for some cell lines.Lower solubilizing power for highly hydrophobic compounds.< 1%
Polyethylene Glycol (PEG 400) Low toxicity.Can be viscous; may interfere with some assays.1-5%
Propylene Glycol Good solubilizing properties.Can cause cellular stress at higher concentrations.< 1%

Q4: What are some common solubilizing agents I can use to improve the solubility of my compound?

A4: Several excipients can be employed to enhance the solubility of hydrophobic compounds in aqueous media. These include surfactants and cyclodextrins.

Solubilizing Agent Mechanism of Action Examples Considerations
Surfactants Form micelles that encapsulate hydrophobic molecules.Tween® 80, Pluronic® F-68Can have biological activity and may interfere with cell membranes.
Cyclodextrins Form inclusion complexes with hydrophobic compounds, increasing their apparent solubility.[1]β-cyclodextrin, HP-β-cyclodextrinCan extract cholesterol from cell membranes; may alter compound availability.

Q5: How can I determine the maximum soluble concentration of my compound in my assay buffer?

A5: A simple method is to prepare a serial dilution of your compound in the assay buffer. After a short incubation and centrifugation, the highest concentration that does not show any visible precipitate can be considered the approximate maximum soluble concentration. For more accurate determination, the supernatant can be analyzed by HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out a precise amount of this compound.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the DMSO to the solid compound.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Preparing Working Solutions with a Co-solvent

  • Thaw a fresh aliquot of your 10 mM stock solution in DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a range of intermediate concentrations.

  • Add a small volume of the intermediate DMSO solution to your pre-warmed assay buffer to achieve the desired final compound concentration and a final DMSO concentration of ≤ 0.5%.

  • Vortex the final solution immediately after adding the DMSO stock to ensure rapid mixing and minimize precipitation.

  • Visually inspect the solution for any signs of precipitation before adding it to your assay.

Protocol 3: Using Cyclodextrins to Enhance Solubility

  • Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-cyclodextrin) in your assay buffer.

  • Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., DMSO).

  • Slowly add the compound stock to the cyclodextrin solution while vortexing.

  • Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature).

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Signaling Pathway Context

Indole derivatives are known to modulate various signaling pathways, particularly in the context of cancer research.[3][4] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole This compound (Hypothetical Target) Indole->Akt Inhibition (Potential)

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway by an indole derivative.

References

Common pitfalls in the characterization of 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,3-Trimethyl-5-phenyl-3H-indole.

Frequently Asked Questions (FAQs)

Q1: I purchased this compound, but the supplier provides no analytical data. How can I confirm its identity and purity?

A1: It is a known issue that some suppliers of rare chemicals like this compound sell their products without a comprehensive Certificate of Analysis. The responsibility of identity and purity confirmation often lies with the researcher. It is crucial to perform your own analytical characterization using the following techniques:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Q2: I am having trouble synthesizing this compound. What are the common synthesis pitfalls?

A2: The two primary synthetic routes are the Fischer Indole Synthesis and modern cross-coupling reactions like the Suzuki coupling. Each has its own set of challenges.

  • Fischer Indole Synthesis: This classical method can suffer from low yields, harsh acidic conditions leading to product decomposition or polymerization, and the formation of regioisomers, which can be difficult to separate[1].

  • Suzuki Coupling: This method offers a more controlled synthesis but can be prone to issues with catalyst selection, reaction conditions, and the removal of palladium residues from the final product.

Q3: My purified this compound appears to be unstable and changes color over time. What could be the cause?

A3: 3H-indoles, also known as indolenines, can be sensitive to air and light. The imine functionality can be susceptible to hydrolysis or oxidation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Q4: I am struggling to interpret the NMR spectrum of my compound. Are there any expected complexities?

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible CauseSuggested Solution
Low or no yield in Fischer Indole Synthesis Harsh reaction conditions leading to decomposition.Optimize the acid catalyst and reaction temperature. Acetic acid is a common choice, but others like HCl or Lewis acids can be explored[1][2].
Formation of unwanted side products.Ensure the purity of starting materials (phenylhydrazine and ketone).
Difficult purification of the final product Presence of regioisomers.Utilize column chromatography with a carefully selected solvent system. Monitor fractions closely by TLC.
Contamination with starting materials.Ensure the reaction goes to completion by monitoring with TLC. Use an appropriate work-up procedure to remove unreacted starting materials.
Low yield in Suzuki Coupling Inactive catalyst or inappropriate ligand.Screen different palladium catalysts and phosphine ligands.
Poor solubility of reactants.Use a suitable solvent system that ensures all reactants are in solution at the reaction temperature.
Product contaminated with palladium Incomplete removal of the catalyst.Employ purification techniques such as chromatography on silica gel or treatment with a palladium scavenger.
Characterization Troubleshooting
IssuePossible CauseSuggested Solution
Ambiguous NMR signals Overlapping aromatic signals.Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish correlations and aid in signal assignment.
Presence of impurities.Re-purify the sample using column chromatography or recrystallization.
Incorrect molecular ion in Mass Spectrometry Fragmentation of the molecule.Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) in addition to Electron Ionization (EI).
Sample degradation.Prepare a fresh sample for analysis and ensure the instrument is clean.
Broad or multiple peaks in HPLC Poor peak shape due to solvent mismatch.Ensure the sample is dissolved in the mobile phase.
On-column degradation.Use a buffered mobile phase if the compound is pH-sensitive.
Presence of isomers or impurities.If isomers are present, an isocratic method with high resolution may be needed for separation.

Experimental Protocols

Synthesis via Suzuki Coupling (Hypothetical Protocol)

This protocol is adapted from general Suzuki coupling procedures for similar structures[3].

  • Reaction Setup: To a dried Schlenk flask, add 5-bromo-2,3,3-trimethyl-3H-indole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization Protocols
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile for ESI-MS analysis.

  • HPLC Sample Preparation: Prepare a stock solution of the compound and dilute it with the mobile phase to an appropriate concentration for UV detection.

Expected Spectroscopic Data (Based on Analogs)

TechniqueExpected Features
¹H NMR - Singlet for the two C3-methyl groups (around 1.3 ppm).- Singlet for the C2-methyl group (around 2.3 ppm).- Multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the indole core and the phenyl substituent.
¹³C NMR - Quaternary carbon signals for C3 and the two C3-methyls.- Signal for the C2-methyl group.- Multiple signals in the aromatic region for the indole and phenyl carbons.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 249.15.- Potential fragmentation patterns involving the loss of methyl groups.
IR Spectroscopy - C-H stretching vibrations for aromatic and aliphatic groups.- C=N stretching of the indolenine ring.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final_product Final Product start Starting Materials reaction Suzuki Coupling or Fischer Synthesis start->reaction workup Aqueous Work-up reaction->workup chromatography Column Chromatography workup->chromatography evaporation Solvent Evaporation chromatography->evaporation nmr NMR (1H, 13C) evaporation->nmr ms Mass Spectrometry evaporation->ms hplc HPLC evaporation->hplc product Pure this compound nmr->product ms->product hplc->product

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic start Problem Encountered synthesis_issue Synthesis Issue? start->synthesis_issue characterization_issue Characterization Issue? synthesis_issue->characterization_issue No low_yield Low Yield synthesis_issue->low_yield Yes ambiguous_spectra Ambiguous Spectra characterization_issue->ambiguous_spectra Yes instability Compound Instability characterization_issue->instability No purity_issue Purity Issue low_yield->purity_issue

References

Technical Support Center: NMR Analysis of 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks encountered during the analysis of 2,3,3-Trimethyl-5-phenyl-3H-indole.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my 1H NMR spectrum of this compound overlapping and difficult to assign?

A1: The aromatic region of the 1H NMR spectrum for this molecule is expected to be complex due to the presence of two coupled aromatic systems: the indole ring and the phenyl substituent. The protons on both rings will appear in a similar chemical shift range (typically δ 7-8 ppm), leading to overlapping multiplets. The exact chemical shifts and coupling patterns can be highly sensitive to the solvent and concentration.

Q2: I am having trouble identifying the quaternary carbon signals in the 13C NMR spectrum. Why are they weak or missing?

A2: Quaternary carbons, such as C3, C5, and the ipso-carbon of the phenyl group in your molecule, lack directly attached protons. As a result, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement from protons, which significantly increases the signal intensity of protonated carbons. This, combined with their typically longer relaxation times, often leads to weak or even unobservable signals in a standard 13C NMR experiment. Longer experiment times with more scans or specialized pulse sequences may be necessary to confidently identify these carbons.

Q3: How can I confirm the connectivity between the indole core and the phenyl ring?

A3: The most definitive way to confirm the connectivity is through a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique reveals correlations between protons and carbons that are two or three bonds apart. You should look for a correlation between the protons on the phenyl ring and the C5 carbon of the indole nucleus, and/or between the indole protons (e.g., H4 or H6) and the ipso-carbon of the phenyl ring.

Q4: Can changing the NMR solvent help in resolving overlapping peaks?

A4: Yes, changing the solvent is a simple yet powerful technique to resolve overlapping signals. Aromatic solvents like deuterated benzene (C6D6) or pyridine (C5D5N) can induce significant changes in chemical shifts compared to common solvents like chloroform-d (CDCl3) or DMSO-d6. This phenomenon, known as Aromatic Solvent Induced Shift (ASIS), can often spread out crowded regions of the spectrum, simplifying interpretation.

Troubleshooting Guide for Ambiguous Peaks

Problem: Overlapping Aromatic Proton Signals

Question: The signals for the protons on the indole ring and the phenyl group are overlapping, preventing clear assignment of chemical shifts and coupling constants. How can I resolve these signals?

Answer: A multi-step approach involving both 1D and 2D NMR techniques is recommended.

Workflow for Resolving Overlapping Aromatic Signals

workflow start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., to C6D6) start->solvent Initial Step cosy Acquire 1H-1H COSY solvent->cosy If overlap persists hsqc Acquire 1H-13C HSQC cosy->hsqc Identify spin systems hmbc Acquire 1H-13C HMBC hsqc->hmbc Connect fragments noesy Acquire 1H-1H NOESY/ROESY hmbc->noesy Confirm spatial proximity assign Assign Protons and Carbons noesy->assign

Caption: Workflow for resolving ambiguous aromatic NMR signals.

Step 1: Change the Solvent

  • Rerun the 1H NMR spectrum in an aromatic solvent like benzene-d6. The anisotropic effects of the benzene ring can induce differential shifts in the proton resonances, potentially resolving the overlap.

Step 2: 2D Homonuclear Correlation Spectroscopy (COSY)

  • A COSY experiment will reveal which protons are coupled to each other (typically through three bonds). This will help to identify the individual spin systems of the indole and phenyl rings. For example, you will see correlations between adjacent protons on each ring.

Step 3: 2D Heteronuclear Single Quantum Coherence (HSQC)

  • An HSQC experiment correlates each proton with the carbon to which it is directly attached. This allows you to assign the chemical shifts of the protonated carbons in both the indole and phenyl rings.

Step 4: 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • The HMBC experiment is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons over two and three bonds. Look for key correlations that bridge the indole and phenyl rings, such as between the indole protons and the phenyl carbons, and vice-versa.

Connectivity Information from 2D NMR

connectivity cluster_cosy COSY (1H-1H) cluster_hsqc HSQC (1H-13C) cluster_hmbc HMBC (1H-13C, long-range) H4 H4 H6 H6 H4->H6 C4 C4 H4->C4 C5 C5 H4->C5 H7 H7 H6->H7 C6 C6 H6->C6 H6->C5 C7 C7 H7->C7 Hortho H-ortho Hmeta H-meta Hortho->Hmeta Cortho C-ortho Hortho->Cortho Cipso C-ipso Hortho->Cipso Hpara H-para Hmeta->Hpara Cmeta C-meta Hmeta->Cmeta Cpara C-para Hpara->Cpara

Caption: Key correlations expected in 2D NMR spectra for structure elucidation.

Problem: Ambiguous Methyl Group Assignments

Question: There are three methyl groups in the molecule (two at C3 and one at C2). How can I definitively assign their 1H and 13C signals?

Answer: Use a combination of HMBC and NOESY/ROESY experiments.

Step 1: HMBC Analysis

  • The two methyl groups at C3 (gem-dimethyl) should both show a two-bond correlation to the C3 carbon and a three-bond correlation to the C2 carbon in the HMBC spectrum.

  • The methyl group at C2 should show a two-bond correlation to the C2 carbon and a three-bond correlation to the C3 carbon.

Step 2: NOESY/ROESY for Spatial Proximity

  • A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment reveals through-space correlations between protons that are close to each other.

  • You would expect to see NOE/ROE correlations between the protons of the C2-methyl group and the protons of the C3-methyl groups.

  • Additionally, NOE/ROE correlations may be observed between the C2-methyl protons and the H7 proton on the indole ring, and between one of the C3-methyl protons and the H4 proton, which can help to confirm their assignments and provide information about the molecule's conformation.

Predicted NMR Data Summary

Table 1: Predicted 1H NMR Chemical Shift Ranges

ProtonsPredicted Chemical Shift (ppm)Multiplicity
C2-CH32.1 - 2.4s
C3-(CH3)21.2 - 1.5s
H47.3 - 7.6d
H67.0 - 7.3dd
H77.1 - 7.4d
Phenyl-H7.2 - 7.8m

Table 2: Predicted 13C NMR Chemical Shift Ranges

CarbonPredicted Chemical Shift (ppm)
C2175 - 185
C350 - 60
C2-CH315 - 25
C3-(CH3)225 - 35
C3a140 - 150
C4120 - 130
C5135 - 145
C6120 - 130
C7120 - 130
C7a150 - 160
Phenyl-C125 - 140

Experimental Protocols

1H-1H COSY (Correlation Spectroscopy)

Objective: To identify protons that are coupled to each other.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL.

  • Acquisition:

    • Acquire a standard 1D 1H spectrum to determine the spectral width.

    • Set up a 2D COSY experiment using standard instrument parameters.

    • Typically, 2-4 scans per increment are sufficient for a moderately concentrated sample.

    • Acquire a data matrix of at least 1024 x 256 points.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum to reduce artifacts.

  • Interpretation:

    • The 1D 1H spectrum appears on both the horizontal and vertical axes.

    • Diagonal peaks correspond to the signals in the 1D spectrum.

    • Cross-peaks appear at the intersection of the chemical shifts of two coupled protons.

1H-13C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify which protons are directly attached to which carbons.

Methodology:

  • Sample Preparation: Use the same sample as for the COSY experiment. A higher concentration (10-20 mg/mL) may be beneficial.

  • Acquisition:

    • Acquire standard 1D 1H and 13C spectra to determine spectral widths.

    • Set up a 2D HSQC experiment. The experiment is optimized for one-bond C-H coupling (typically ~145 Hz).

    • The number of scans per increment will depend on the sample concentration.

    • Acquire a data matrix of at least 1024 x 256 points.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

  • Interpretation:

    • The 1H spectrum is on the horizontal axis, and the 13C spectrum is on the vertical axis.

    • A cross-peak appears at the intersection of the chemical shift of a proton and the carbon to which it is directly bonded.

1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2- and 3-bond) couplings between protons and carbons.

Methodology:

  • Sample Preparation: Use the same sample as for the HSQC experiment.

  • Acquisition:

    • Set up a 2D HMBC experiment. This experiment is optimized for smaller, long-range couplings (typically 4-8 Hz).

    • A greater number of scans per increment is usually required compared to HSQC due to the weaker correlations.

    • Acquire a data matrix of at least 2048 x 256 points.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

  • Interpretation:

    • The spectrum is displayed similarly to the HSQC spectrum.

    • Cross-peaks indicate correlations between protons and carbons that are two or three bonds apart.

1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: To identify protons that are close to each other in space (typically < 5 Å).

Methodology:

  • Sample Preparation: Ensure the sample is free of paramagnetic impurities. Degassing the sample can sometimes improve the quality of the data.

  • Acquisition:

    • Set up a 2D NOESY experiment.

    • A key parameter is the mixing time (d8), which determines the time allowed for NOE buildup. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.

    • Acquire a data matrix of at least 1024 x 256 points.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

  • Interpretation:

    • The spectrum is displayed similarly to a COSY spectrum.

    • Cross-peaks indicate that two protons are spatially close, even if they are not J-coupled. The intensity of the cross-peak is related to the distance between the protons. For small molecules, NOESY cross-peaks have the opposite phase to the diagonal peaks.

Strategies to minimize byproduct formation in indole derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic strategies.

Frequently Asked Questions (FAQs) - General Strategies
Q1: My reaction is producing a complex mixture of products. Where should I start troubleshooting?

A: When facing a complex product mixture, a systematic approach is crucial. Begin by verifying the purity of your starting materials (anilines, hydrazines, ketones, etc.) and solvents. Impurities can often act as catalysts for side reactions. Next, consider lowering the reaction temperature, as higher temperatures can promote undesired pathways. If the issue persists, a systematic re-optimization of reaction parameters such as solvent, catalyst, and reaction time is recommended.

A logical workflow can help diagnose the issue:

Troubleshooting_Workflow start Byproduct Formation Observed purity Verify Purity of Starting Materials & Solvents start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed temp Lower Temperature conditions->temp protect Consider Protecting Groups success Problem Solved protect->success Strategy Implemented reassess Reassess Synthetic Route failure Issue Persists reassess->failure solvent Screen Solvents temp->solvent No Improvement temp->success Improvement catalyst Vary Catalyst/Acid solvent->catalyst No Improvement solvent->success Improvement nh_reaction Is N-H reactivity a likely issue? catalyst->nh_reaction No Improvement catalyst->success Improvement nh_reaction->protect Yes nh_reaction->reassess No

Caption: A general workflow for troubleshooting byproduct formation.
Q2: I am observing unwanted side reactions at the indole N-H position. How can I prevent this?

A: Unwanted reactivity at the indole nitrogen, such as N-alkylation or N-acylation, is a common issue.[1] The most effective strategy is to temporarily mask the N-H functionality using a protecting group.[2] The choice of protecting group depends on its stability to the reaction conditions and the mildness of its removal. The pivaloyl group is notable as it can sterically protect both the N-1 and C-2 positions.[3] The allyloxycarbonyl (Aloc) group has been shown to be effective in preventing oxidative side reactions during peptide synthesis.[4]

Table 1: Common N-Protecting Groups for Indoles

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsCitations
tert-ButoxycarbonylBocBoc2O, DMAPTFA; or HCl in dioxane
Tosyl (p-Toluenesulfonyl)TsTsCl, base (e.g., NaH)Strong base (e.g., NaOH, KOH); Mg/MeOH
BenzylBnBnBr, base (e.g., NaH)Hydrogenolysis (H2, Pd/C)
2-(Phenylsulfonyl)ethyl-Phenyl vinyl sulfoneBase (e.g., DBU, t-BuOK)[5]
AllyloxycarbonylAlocAloc-Cl, basePd(0) catalyst (e.g., Pd(PPh3)4)[4]
PivaloylPivPiv-Cl, baseStrong base (e.g., LiN(SiMe3)2, NaOMe)
Troubleshooting Guide: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method but can be prone to specific side reactions, particularly with substituted precursors.[6][7]

Q3: I am using an unsymmetrical ketone and getting a mixture of two regioisomeric indoles. How can I control the regioselectivity?

A: When an unsymmetrical ketone is used, two different enamines can form, leading to a mixture of indole regioisomers.[7][8] The selectivity depends on several factors:

  • Acid Catalyst: The choice and strength of the acid catalyst can influence which enamine intermediate is favored.

  • Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.

  • Electronic Effects: Electron-donating or withdrawing groups on the phenylhydrazine can alter the reactivity of the ortho positions, influencing the site of the[9][9]-sigmatropic rearrangement.[8]

For example, using a tartaric acid–dimethylurea melt as both the solvent and catalyst can provide excellent yields and regioselectivity for indolenines under mild conditions.[10]

Q4: My Fischer indole synthesis is failing, and I'm recovering aniline and ketone decomposition products. What is causing this?

A: This outcome suggests that the reaction is favoring a competing pathway involving the cleavage of the N-N bond in a hydrazone intermediate instead of the desired[9][9]-sigmatropic rearrangement.[11] This side reaction is particularly problematic for substrates with electron-donating groups, which can stabilize the iminylcarbocation formed during heterolytic N-N bond cleavage.[11]

Strategies to Mitigate N-N Cleavage:

  • Use Milder Acids: Strong protic acids can promote N-N bond cleavage. Switching to a milder Lewis acid (e.g., ZnCl2) or using an acid--free thermal method may favor the desired cyclization.[6]

  • Employ Continuous Flow Chemistry: Flow reactors allow for precise control over temperature and residence time. High temperatures favor the desired rearrangement, but prolonged exposure can increase side reactions. Flow chemistry minimizes this by ensuring the reaction mixture is only heated for a short, controlled period, which can significantly reduce byproduct formation.[12]

Fischer_Indole_Mechanism cluster_main Desired Fischer Indole Pathway cluster_side Side Reaction Pathway Hydrazone Phenylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Protonated Protonated Intermediate Enamine->Protonated H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Protonated->Sigmatropic Side_Reaction N-N Bond Cleavage (Heterolytic) Protonated->Side_Reaction Favored by strong acid & electron-donating groups Diimine Di-imine Sigmatropic->Diimine Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Aromatic Indole Aminal->Indole -NH3 Byproducts Aniline + Other Fragments Side_Reaction->Byproducts

Caption: Mechanism of the Fischer indole synthesis and a competing side reaction.
Troubleshooting Guide: Bischler-Moehlau Synthesis

This classical method can be challenging due to harsh conditions and potential for multiple products.[13]

Q5: My Bischler-Moehlau synthesis has a very low yield and unpredictable regiochemistry. How can it be improved?

A: The traditional Bischler-Moehlau synthesis often requires high temperatures and excess aniline, leading to poor yields and side products.[13]

  • Milder Conditions: Recent modifications have shown significant improvements. The use of lithium bromide as a catalyst can facilitate the reaction under milder conditions. Microwave irradiation has also been successfully employed to improve yields and reduce reaction times.[13]

  • Understanding the Mechanism: The reaction can proceed through several complex pathways, leading to either 2-aryl or 3-aryl indoles.[14] Isotopic labeling studies have confirmed that the mechanism involves two equivalents of the aniline reactant and proceeds through an imine intermediate in some cases, leading to the rearranged 2-aryl indole as the major product.[14][15] Careful control of stoichiometry and temperature is essential to guide the reaction toward the desired isomer.

Troubleshooting Guide: Palladium-Catalyzed Synthesis

Palladium-catalyzed methods offer versatile routes to indoles but have their own set of challenges.[16]

Q6: In my palladium-catalyzed cyclization, I'm observing low conversion and catalyst decomposition (palladium black). What can I do?

A: Catalyst deactivation is a common issue.

  • Ligand and Solvent Choice: The choice of ligand is critical. For example, using a 1,10-phenanthroline (Phen) ligand with a palladium source can create a more stable catalytic complex.[9] The solvent also plays a key role; in some cases, switching solvents can dramatically alter the reaction outcome and prevent catalyst precipitation.[16]

  • CO Surrogates: For reductive cyclizations that traditionally use pressurized carbon monoxide (CO), catalyst deactivation can be severe. Using a CO surrogate, such as phenyl formate, can offer a safer and more efficient alternative, though this may introduce other potential side reactions.[9]

Q7: My palladium-catalyzed reaction is giving me a mixture of C2- and C3-alkenylated indoles. How can I control the selectivity?

A: In direct C-H functionalization reactions like the oxidative Heck reaction, regioselectivity can be a challenge.

  • Solvent Control: The solvent system can have a profound impact on regioselectivity. For the palladium-catalyzed C-H functionalization of free (N-H) indoles, using a DMF/DMSO solvent system tends to favor C3-alkenylation, whereas a switch to 1,4-dioxane/AcOH can promote C2-alkenylation.[17]

  • Directing Groups: Installing a directing group on the indole ring can force the palladium catalyst to activate a specific C-H bond, leading to high regioselectivity.

Table 2: Solvent-Controlled Regioselectivity in Oxidative Heck Reaction of Indoles

Solvent SystemMajor ProductProposed MechanismCitation
DMF / DMSOC3-Alkenylated IndolePalladation at C3, Heck-type reaction[17]
1,4-Dioxane / AcOHC2-Alkenylated IndoleDifferent coordination or palladation pathway[17]
Experimental Protocols
Protocol 1: Continuous Flow Fischer Indole Synthesis

This protocol is adapted from methodologies designed to minimize byproduct formation through precise reaction control.[12]

  • Objective: To synthesize a target indole from a phenylhydrazine hydrochloride and a ketone (e.g., dihydrofuran) while minimizing the formation of dimeric and other thermal decomposition byproducts.

  • Reagents:

    • Phenylhydrazine hydrochloride (1.0 eq)

    • Ketone/Aldehyde (e.g., Dihydrofuran) (1.1 eq)

    • Solvent: Methanol/Water (2:1 mixture)

  • Apparatus: Syringe pump, Hastelloy or stainless steel reactor coil, oil bath, cooling loop, back-pressure regulator (set to ~40 bar).

  • Procedure:

    • Prepare a premixed solution of the phenylhydrazine hydrochloride and the ketone in the MeOH/H2O solvent mixture.

    • Degas the solution to remove dissolved oxygen.

    • Using the syringe pump, pump the solution through the reactor coil, which is immersed in an oil bath preheated to 150 °C. The residence time should be optimized (typically 20-60 minutes).

    • The reaction mixture immediately passes through a cooling loop (e.g., a short stainless steel loop at room temperature) to rapidly quench the reaction.

    • The cooled mixture passes through the back-pressure regulator.

    • Collect the output solution. The product is typically extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

    • This method often yields a product of high purity, potentially avoiding the need for column chromatography.[12]

Protocol 2: Deprotection of an N-Pivaloyl Indole

This protocol outlines a general method for removing the sterically bulky pivaloyl group, which is notoriously difficult to cleave.[3]

  • Objective: To remove the pivaloyl protecting group from an N-pivaloyl indole derivative.

  • Reagents:

    • N-Pivaloyl indole substrate (1.0 eq)

    • Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2 or LHMDS), 1.0 M solution in THF (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the N-pivaloyl indole substrate in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the LHMDS solution dropwise to the cooled, stirring solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the deprotected indole.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2,3,3-Trimethyl-5-phenyl-3H-indole: Spectroscopic Methods vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of common analytical techniques for the structural elucidation of 2,3,3-Trimethyl-5-phenyl-3H-indole, weighing the merits of spectroscopic methods against the definitive standard of single-crystal X-ray diffraction.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the quantitative and qualitative data each technique provides for the structural analysis of an organic molecule like this compound.

Technique Type of Data Obtained Information Provided Limitations
X-ray Crystallography Atomic Coordinates (Å), Bond Lengths (Å), Bond Angles (°), Torsion Angles (°), Unit Cell Dimensions (Å, °), Space Group- Unambiguous 3D molecular structure - Absolute stereochemistry[1] - Intermolecular interactions in the solid state - Precise bond lengths and angles- Requires a suitable, high-quality single crystal[1] - Crystal structure may not represent the solution-state conformation - Can be a time-consuming process
¹H & ¹³C NMR Spectroscopy Chemical Shift (ppm), Coupling Constants (Hz), Integration Values- Connectivity of atoms (through-bond correlations)[2] - Number and electronic environment of unique protons and carbons[3][4] - Relative number of protons[4] - Insights into stereochemistry (NOE)- Provides indirect structural information[1] - Complex spectra can be difficult to interpret - Does not provide bond lengths or angles directly
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)- Molecular weight of the compound[5] - Molecular formula (with High-Resolution MS) - Structural information from fragmentation patterns[5]- Does not provide information on stereochemistry or atom connectivity - Some compounds may not show a molecular ion peak[5]
FTIR Spectroscopy Wavenumber (cm⁻¹)- Presence of specific functional groups[6] - Information about bond types (e.g., C=N, C-H, aromatic C=C)- Provides limited information about the overall molecular skeleton - Ambiguity can exist as different groups absorb in similar regions

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the key analytical techniques discussed.

Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography provides the most definitive molecular structure.[7] The primary challenge lies in growing a high-quality single crystal.[1]

  • Crystal Growth: A purified sample of this compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.[8] Common crystallization techniques include:

    • Slow Evaporation: The solution is filtered into a clean vial, loosely covered, and left undisturbed to allow the solvent to evaporate slowly.[8]

    • Solvent Diffusion: A precipitant (a solvent in which the compound is insoluble) is carefully layered on top of the compound's solution. Crystals form at the interface as the solvents slowly mix.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[9]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100 K). It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and environment of atoms in a molecule in solution.[10]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample.

  • Experiment Types:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information about the number and type of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei, helping to piece together the complete molecular skeleton.

  • Data Processing: The resulting free induction decay (FID) signal is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS signal. The chemical shifts, coupling constants, and integrals are analyzed to deduce the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[11]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or a gas chromatography (GC) inlet. For non-volatile compounds, a liquid chromatography (LC) inlet is common.[12]

  • Ionization: The sample molecules are converted into gas-phase ions.[5] Common ionization techniques for organic molecules include:

    • Electron Ionization (EI): A high-energy electron beam bombards the molecules, often causing fragmentation.[11]

    • Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, creating ions. This is a "soft" technique that often leaves the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[12]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The peak with the highest m/z is typically the molecular ion (M⁺ or [M+H]⁺), which gives the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14]

  • Sample Preparation: The sample is prepared to be partially transparent to infrared radiation.[6]

    • Neat Sample (ATR): A small amount of the solid or liquid sample is placed directly onto an Attenuated Total Reflectance (ATR) crystal.

    • KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[6]

  • Background Spectrum: A spectrum of the empty sample holder (or pure KBr pellet) is recorded as a background.

  • Sample Spectrum: The sample is placed in the instrument's infrared beam path, and the spectrum is recorded. The instrument measures which frequencies of infrared light are absorbed by the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of the functional groups in the molecule.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound, integrating both spectroscopic methods and the definitive crystallographic analysis.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_confirmation Definitive Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR (1H, 13C, 2D) (Connectivity & Skeleton) Purification->NMR Proposed Proposed Structure FTIR->Proposed MS->Proposed NMR->Proposed Crystal Crystal Growth XRay Single Crystal X-ray Diffraction Crystal->XRay Final Unambiguous 3D Structure XRay->Final Final->Proposed Confirms Proposed->Crystal If definitive proof is required

References

A Comparative Guide to the Fluorescence Properties of Common Fluorophores and an Exploration of Substituted 3H-Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Common Fluorophores

The following table summarizes the essential fluorescence properties of Fluorescein, Rhodamine B, and representative Coumarin derivatives. These values are crucial for predicting the performance of a fluorophore in a given application, influencing factors such as signal brightness and detection sensitivity.

FluorophoreAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_f)Solvent
Fluorescein490[1]514[1]80,000 (at 498 nm in 0.1N NaOH)[1][2]0.79 - 0.95[1][3]0.1 M NaOH / Ethanol
Rhodamine B546[4]567[4]106,000 (at 542.8 nm in ethanol)[4]0.31 - 0.70[4][5]Water / Ethanol
Coumarin 137345023,500 (at 373.2 nm in ethanol)0.73Ethanol
Coumarin 645950454,000 (at 459.2 nm in ethanol)0.78Ethanol
Coumarin Derivative (4e)~440 (emission)--0.83[6]DMSO

Understanding the Fluorescence of Substituted 3H-Indoles

While specific data for 2,3,3-Trimethyl-5-phenyl-3H-indole remains elusive, research on other substituted 3H-indoles provides some insight into their potential photophysical behavior. A study on various 2-phenyl-3,3-dimethyl-3H-indole derivatives revealed that their spectroscopic and photophysical properties are influenced by substituent groups and solvent interactions[7]. For instance, the fluorescence quantum yields of these compounds were measured using 2-[(p-dimethylamino)phenyl]-3,3-dimethyl-3H-indole as a standard with a quantum yield of 0.33 in ethanol[7]. The study also highlighted that protonation of the ring nitrogen can lead to a highly planar cationic species, which can influence the fluorescence quenching mechanism[7]. Another investigation into 3-styrylindoles described their fluorescence spectral properties in both solution and solid-state, indicating that substitutions on the indole ring system significantly impact their emissive characteristics[8]. The lack of readily available data for this compound from major chemical suppliers underscores that it is likely a compound for early discovery research with uncharacterized photophysical properties[9].

Experimental Protocols

Accurate and reproducible measurement of fluorescence properties is fundamental to the characterization of any fluorophore. Below are detailed methodologies for determining key fluorescence parameters.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a spectroscopic grade solvent (e.g., ethanol, water, DMSO). The concentration should be adjusted to have an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

  • Absorption Spectrum:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

    • Scan a range of emission wavelengths, starting from ~10-20 nm above the excitation wavelength, to determine the wavelength of maximum emission (λ_em).

    • It is crucial to use a spectrofluorometer with corrected emission spectra to account for instrument-specific variations in detector sensitivity and grating efficiency.

Determination of Molar Extinction Coefficient (ε)

Objective: To quantify the light-absorbing capacity of the fluorophore at a specific wavelength.

Protocol:

  • Principle: The Beer-Lambert law (A = εcl) is used, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Procedure:

    • Prepare a series of solutions of the fluorophore with known concentrations.

    • Measure the absorbance of each solution at the λ_abs.

    • Plot a graph of absorbance versus concentration.

    • The slope of the resulting linear fit will be equal to the molar extinction coefficient (assuming a path length of 1 cm)[10][11].

Determination of Fluorescence Quantum Yield (Φ_f)

Objective: To measure the efficiency of the fluorescence process.

Protocol (Relative Method):

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield[12].

  • Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar spectral region as the sample. For example, fluorescein or rhodamine B are common standards.

  • Procedure:

    • Prepare solutions of both the standard and the sample with identical absorbance at the same excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects[12].

    • Measure the integrated fluorescence intensity (the area under the emission spectrum) for both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out[12].

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key fluorescence properties.

Molar_Extinction_Coefficient_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare series of known concentrations measure1 Measure Absorbance at λ_abs prep1->measure1 analysis1 Plot Absorbance vs. Concentration measure1->analysis1 analysis2 Determine slope of the line analysis1->analysis2 analysis3 ε = slope / path length analysis2->analysis3

Workflow for Molar Extinction Coefficient Determination.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Calculation prep1 Prepare sample and standard solutions prep2 Adjust to identical absorbance at same λ_ex prep1->prep2 measure1 Measure integrated fluorescence intensity prep2->measure1 analysis1 Calculate Φ_sample using comparative equation measure1->analysis1

Workflow for Relative Quantum Yield Determination.

Signaling Pathway and Application Context

Fluorophores are integral to visualizing a vast array of biological processes. For instance, they can be conjugated to antibodies for immunofluorescence, used as probes for ion concentrations, or to label specific cellular structures. The choice of fluorophore is often dictated by the specific application and the instrumentation available.

Cellular_Labeling_Pathway cluster_conjugation Probe Preparation cluster_application Cellular Application cluster_detection Detection fluorophore Fluorophore conjugate Fluorophore-Biomolecule Conjugate fluorophore->conjugate biomolecule Antibody / Protein biomolecule->conjugate labeled_cell Labeled Cell conjugate->labeled_cell cell Cell with Target Antigen cell->labeled_cell microscope Fluorescence Microscope labeled_cell->microscope signal Fluorescence Signal microscope->signal

Generalized workflow for cellular labeling and detection.

References

A Comparative Guide to the Chemical Reactivity of 2,3,3-Trimethyl-5-phenyl-3H-indole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,3,3-trimethyl-5-phenyl-3H-indole and its positional isomers. Due to a lack of direct comparative experimental studies in the current literature, this guide establishes a predictive framework based on established principles of organic chemistry, specifically the electronic effects of substituents on aromatic systems. Detailed experimental protocols are provided to enable researchers to generate quantitative data for a direct comparison.

Introduction to 3H-Indole Isomers

The compounds under consideration are isomers of 2,3,3-trimethyl-phenyl-3H-indole, where the phenyl group is located at position 4, 5, 6, or 7 of the indole core. The core structure, 2,3,3-trimethyl-3H-indole (also known as 2,3,3-trimethylindolenine), is an isomer of the more common 1H-indole. The presence of the gem-dimethyl group at the 3-position prevents aromatization of the five-membered ring, leading to distinct reactivity patterns compared to 1H-indoles. The key reactive sites are the C2-methyl group and the benzene ring.

The position of the phenyl substituent is expected to significantly influence the electron density distribution within the 3H-indole system, thereby affecting the rates and outcomes of chemical reactions.

Theoretical Comparison of Reactivity

The chemical reactivity of these isomers is primarily dictated by the electronic influence of the phenyl substituent on the two main reactive sites: the C2-methyl group and the benzene portion of the indole core. The phenyl group can exert both inductive (-I) and resonance (mesomeric, +M or -M) effects.

1. Reactivity of the C2-Methyl Group (Knoevenagel Condensation):

The C2-methyl group in 3H-indoles is activated by the adjacent imine-like nitrogen and can participate in condensation reactions, such as the Knoevenagel condensation with aldehydes. The reactivity of this methyl group is dependent on the acidity of its protons. This acidity is, in turn, influenced by the stability of the resulting intermediate after deprotonation.

The phenyl substituent will influence the electron density on the nitrogen atom. A phenyl group at the 5- or 7-position is expected to have a more pronounced effect on the pyrrole-like part of the molecule through resonance.

  • 5-Phenyl and 7-Phenyl Isomers: The phenyl group at these positions can participate in resonance with the π-system of the indole core. This delocalization can either increase or decrease the electron density on the nitrogen, depending on the specific resonance contributors. It is anticipated that these isomers will have a more significant impact on the reactivity of the C2-methyl group compared to the 4- and 6-phenyl isomers.

  • 4-Phenyl and 6-Phenyl Isomers: The influence of the phenyl group at these positions on the C2-methyl group is expected to be primarily through inductive effects, which are generally weaker than resonance effects.

2. Electrophilic Aromatic Substitution on the Benzene Ring:

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the benzene ring of the indole core. The rate and regioselectivity of EAS are governed by the electron-donating or electron-withdrawing nature of the substituents already present on the ring. The 3H-indole core itself is an activating group. The position of the phenyl substituent will further modulate this reactivity.

  • General Principle: Activating groups increase the rate of EAS, while deactivating groups decrease the rate[1][2]. The directing effect of the substituents determines the position of the incoming electrophile.

  • Hammett Plots: Studies on the electrophilic substitution of indoles have shown a linear relationship in Hammett plots, confirming that electron-donating substituents accelerate the reaction, while electron-withdrawing groups retard it[3]. Although specific Hammett data for phenyl-substituted 3H-indoles is not available, this general principle is expected to hold.

  • Predicted Reactivity Order for EAS: Based on the typical electronic effects of a phenyl substituent on an aromatic ring, we can predict the relative reactivity of the isomers towards electrophiles. The phenyl group is generally considered to be weakly activating or deactivating depending on the reaction. However, its position relative to the reactive sites on the benzene ring of the indole will be the determining factor for intramolecular comparison.

Data Presentation: Predicted Reactivity and Physicochemical Properties

The following table summarizes the predicted relative reactivity of the isomers and their key physicochemical properties. The reactivity is predicted based on theoretical electronic effects and requires experimental validation.

CompoundCAS NumberMolecular FormulaPredicted Relative Reactivity of C2-Methyl GroupPredicted Relative Reactivity towards EAS
2,3,3-Trimethyl-4-phenyl-3H-indoleNot availableC₁₇H₁₇NModerateHigh
This compound 294655-87-1 C₁₇H₁₇N High Moderate
2,3,3-Trimethyl-6-phenyl-3H-indoleNot availableC₁₇H₁₇NLowHigh
2,3,3-Trimethyl-7-phenyl-3H-indoleNot availableC₁₇H₁₇NHighLow

Experimental Protocols

To quantitatively compare the chemical reactivity of these isomers, the following experimental protocols are proposed.

Protocol 1: Synthesis of Phenyl-Substituted 2,3,3-Trimethyl-3H-indole Isomers

Objective: To synthesize the 4-, 5-, 6-, and 7-phenyl isomers of 2,3,3-trimethyl-3H-indole for subsequent reactivity studies.

Method: Fischer Indole Synthesis followed by Suzuki Coupling.

Part A: Synthesis of Bromo-2,3,3-trimethyl-3H-indole Isomers

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate bromophenylhydrazine hydrochloride (e.g., (4-bromophenyl)hydrazine hydrochloride for the 5-bromo isomer) and 3-methyl-2-butanone (1.2 equivalents) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified bromo-2,3,3-trimethyl-3H-indole isomer by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Suzuki Coupling to Synthesize Phenyl-Substituted Isomers

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), add the corresponding bromo-2,3,3-trimethyl-3H-indole isomer, phenylboronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent: Add a degassed solvent mixture, such as toluene/ethanol/water (2:1:1).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final phenyl-substituted isomer by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative Kinetics of Knoevenagel Condensation

Objective: To compare the reactivity of the C2-methyl group of the different isomers.

  • Reaction Setup: In separate, identical reaction vessels, dissolve each 2,3,3-trimethyl-phenyl-3H-indole isomer (0.1 mmol) and an aldehyde (e.g., benzaldehyde, 0.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL). Add a catalytic amount of a base (e.g., piperidine, 0.01 mmol).

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 50 °C). At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analysis: Analyze the aliquots by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the product and the remaining starting material.

  • Data Analysis: Plot the concentration of the product versus time for each isomer. The initial slope of this curve will be proportional to the initial reaction rate. A higher slope indicates greater reactivity.

Protocol 3: Competitive Electrophilic Aromatic Substitution

Objective: To determine the relative reactivity of the benzene ring of the isomers towards an electrophile.

  • Reaction Setup: In a single reaction vessel, create an equimolar mixture of two different 2,3,3-trimethyl-phenyl-3H-indole isomers (e.g., the 5-phenyl and 6-phenyl isomers, 0.5 mmol each) in a suitable solvent (e.g., dichloromethane).

  • Reaction: Cool the mixture in an ice bath. Slowly add a limiting amount of an electrophilic reagent (e.g., N-bromosuccinimide, 0.1 mmol).

  • Reaction Quenching: After a set period (e.g., 15 minutes), quench the reaction by adding a solution of sodium thiosulfate.

  • Analysis: Analyze the product mixture using GC-MS or ¹H NMR with an internal standard to determine the relative ratio of the brominated products of the two isomers. A higher proportion of one product indicates a higher reactivity of the corresponding starting isomer.

  • Procedure Repetition: Repeat the experiment with different pairs of isomers to establish a complete reactivity order. A general procedure for comparing the relative rates of electrophilic aromatic substitution can be adapted for this purpose[4][5].

Mandatory Visualization

G cluster_synthesis Synthesis Pathway Bromophenylhydrazine Bromophenylhydrazine Isomer Fischer Fischer Indole Synthesis Bromophenylhydrazine->Fischer Methylbutanone 3-Methyl-2-butanone Methylbutanone->Fischer BromoIndole Bromo-2,3,3-trimethyl -3H-indole Isomer Fischer->BromoIndole Suzuki Suzuki Coupling BromoIndole->Suzuki Phenylboronic Phenylboronic Acid Phenylboronic->Suzuki FinalProduct 2,3,3-Trimethyl-phenyl -3H-indole Isomer Suzuki->FinalProduct

Caption: Synthesis of 2,3,3-trimethyl-phenyl-3H-indole isomers.

G cluster_reactivity Comparative Reactivity Workflow Isomers Isomer Mixture (e.g., 5-phenyl and 6-phenyl) Reaction Competitive EAS Reaction Isomers->Reaction Electrophile Limiting Electrophile (e.g., NBS) Electrophile->Reaction ProductMixture Mixture of Brominated Products Reaction->ProductMixture Analysis Quantitative Analysis (GC-MS or NMR) ProductMixture->Analysis ReactivityOrder Relative Reactivity Determination Analysis->ReactivityOrder

Caption: Workflow for comparing electrophilic aromatic substitution reactivity.

Relevance to Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs[6][7][8]. While the biological activity of this compound itself is not extensively documented, its structural motifs are of interest to drug development professionals.

  • Scaffold for Library Synthesis: Understanding the differential reactivity of the isomers allows for the strategic design of compound libraries for high-throughput screening. By selectively functionalizing either the C2-methyl group or the benzene ring, a diverse set of derivatives can be generated.

  • Bioisosteric Replacement: The 3H-indole core can be considered a bioisostere of other heterocyclic systems. The phenyl substituent's position can be varied to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.

  • Metabolic Stability: The substitution pattern on the aromatic ring can influence the metabolic stability of a drug candidate. A more electron-rich ring may be more susceptible to oxidative metabolism by cytochrome P450 enzymes. Therefore, understanding the relative reactivity can provide insights into potential metabolic hotspots.

Further research into the biological activities of these specific isomers is warranted to explore their potential in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders, where indole derivatives have shown promise[9][10][11].

References

Cross-Validation of Experimental and Theoretical Data for 3H-Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretical data for 3H-indoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. By juxtaposing experimental findings with computational predictions, this document aims to offer a deeper understanding of their structure-activity relationships, spectroscopic properties, and potential as therapeutic agents. The following sections present quantitative data in structured tables, detailed experimental and computational protocols, and visualizations of relevant biological pathways and experimental workflows.

Spectroscopic Properties: A Tale of Two Spectras

The characterization of 3H-indoles heavily relies on spectroscopic techniques. Here, we compare the experimentally obtained spectroscopic data with theoretically calculated values for representative 3H-indole derivatives. The close correlation between the experimental and computed data validates the accuracy of the computational models in predicting the spectral features of these molecules.

Table 1: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax) for Indole Derivatives

CompoundExperimental λmax (nm)Theoretical λmax (nm)Reference (Experimental)Reference (Theoretical)
Indole270243[1][1]
External BN Indole I282247[1][1]
Fused BN Indole II292256[1][1]

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one

Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical (DFT B3LYP/6-311+G) (cm⁻¹)AssignmentReference
O-H stretch34503448Hydroxyl group[2]
N-H stretch33503352Indole N-H[2]
C=O stretch17101712Carbonyl group[2]
C=C stretch16201625Aromatic rings[2]

Biological Activity: From In Vitro Assays to In Silico Predictions

The therapeutic potential of 3H-indoles, particularly as anticancer agents, is a major area of research. This section compares experimental bioactivity data (IC50 values) with theoretical predictions from molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies. The synergy between these approaches is crucial for rational drug design and lead optimization.

Table 3: Cross-Validation of Experimental Anticancer Activity and Theoretical Docking Scores for Indole Derivatives

CompoundCancer Cell LineExperimental IC50 (µM)Target ProteinTheoretical Docking Score (kcal/mol)Reference (Experimental)Reference (Theoretical)
Compound 5fMDA-MB-4688.2Not SpecifiedNot Available[3]-
Compound 5fMCF-713.2Not SpecifiedNot Available[3]-
Compound U2MCF-7Sub-micromolarBcl-2Not Specified[4][4]
Compound U3MCF-7Sub-micromolarBcl-2Not Specified[4][4]
Pyrazolinyl-Indole HD05Leukemia78.76% inhibition at 10 µMEGFRNot Specified[5][5]

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and characterization of 3H-indoles, as well as the computational methods used to predict their properties.

Experimental Protocols

1. Synthesis of 3H-Indoles via Fischer Indole Synthesis [6][7][8]

  • Reaction: A substituted phenylhydrazine is reacted with an aldehyde or ketone under acidic conditions.

  • Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃) are commonly used.[6][7]

  • Procedure:

    • The phenylhydrazine and the carbonyl compound are dissolved in a suitable solvent (e.g., acetic acid).

    • The acid catalyst is added, and the mixture is stirred, often with heating.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by neutralization, extraction, and purification, typically by column chromatography.

  • Characterization: The structure of the synthesized 3H-indoles is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6]

2. Synthesis of 3H-Indoles via Iodine-Mediated Intramolecular Cyclization of Enamines [9][10][11]

  • Reaction: An enamine undergoes an intramolecular cyclization promoted by elemental iodine.

  • Reagents: Enamine substrate, elemental iodine (I₂), and a base (e.g., K₂CO₃).[9][11]

  • Procedure:

    • The enamine, iodine, and base are dissolved in a suitable solvent (e.g., DMF).[9][11]

    • The mixture is heated, typically to around 100°C.

    • Reaction progress is monitored by TLC.

    • After completion, the product is isolated through an aqueous workup and purified by column chromatography.

  • Characterization: The purified 3H-indole derivatives are characterized by ¹H NMR, ¹³C NMR, and other spectroscopic techniques.[11]

Computational Methodologies

1. Density Functional Theory (DFT) for Spectroscopic Predictions [2][12]

  • Software: Gaussian 09 or similar computational chemistry packages are used.[12]

  • Method: The geometry of the 3H-indole molecule is first optimized. Then, frequency calculations are performed to predict the IR spectrum, and Time-Dependent DFT (TD-DFT) is used for UV-Vis spectra.

  • Functional and Basis Set: A common choice is the B3LYP functional with a basis set such as 6-311+G(d,p).[2] The choice of functional and basis set can impact the accuracy of the predictions.

  • Analysis: The calculated vibrational frequencies are compared with experimental IR spectra for peak assignment. The calculated electronic transitions are compared with experimental UV-Vis absorption maxima.

2. Molecular Docking for Biological Activity Prediction [4][13][14]

  • Software: AutoDock, Schrödinger Maestro, or similar molecular modeling software.

  • Procedure:

    • A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The 3D structure of the 3H-indole ligand is generated and optimized.

    • The ligand is "docked" into the active site of the protein, and various possible binding poses are evaluated.

  • Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate a more favorable binding interaction. These scores can then be correlated with experimental bioactivity data.

Visualizing the Data: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

Indole derivatives have been shown to modulate various signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its inhibition is a major strategy in cancer therapy.[15]

PI3K_Akt_mTOR_pathway Indole_Derivatives 3H-Indole Derivatives PI3K PI3K Indole_Derivatives->PI3K Inhibition Apoptosis Apoptosis Indole_Derivatives->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway modulated by 3H-indole derivatives.

Experimental Workflow

The synthesis and analysis of 3H-indoles follow a systematic workflow, from the initial reaction to the final characterization and biological evaluation.

experimental_workflow Synthesis Synthesis of 3H-Indole (e.g., Fischer Synthesis) Purification Purification (Column Chromatography) Synthesis->Purification Structure_Elucidation Structural Characterization (NMR, IR, MS) Purification->Structure_Elucidation Exp_Analysis Experimental Analysis Structure_Elucidation->Exp_Analysis Theo_Analysis Theoretical Analysis Structure_Elucidation->Theo_Analysis Spectroscopy Spectroscopic Analysis (UV-Vis) Exp_Analysis->Spectroscopy Bioactivity Biological Activity (In Vitro Assays) Exp_Analysis->Bioactivity DFT DFT Calculations (Spectra Prediction) Theo_Analysis->DFT Docking Molecular Docking (Binding Affinity) Theo_Analysis->Docking Cross_Validation Cross-Validation and Structure-Activity Relationship Spectroscopy->Cross_Validation Bioactivity->Cross_Validation DFT->Cross_Validation Docking->Cross_Validation

Caption: General workflow for the synthesis and analysis of 3H-indoles.

References

Comparative analysis of different synthetic routes to 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of different synthetic methodologies for the preparation of 2,3,3-Trimethyl-5-phenyl-3H-indole, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. We will explore two primary and viable routes: the direct Fischer indole synthesis and a two-step approach involving the synthesis of a bromo-intermediate followed by a Suzuki-Miyaura cross-coupling reaction. A third, less common method, the Bischler-Möhlau synthesis, will also be briefly discussed. This analysis is supported by experimental data from analogous reactions, detailed protocols, and a cost analysis of starting materials to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterFischer Indole SynthesisTwo-Step: Fischer Indole Synthesis & Suzuki CouplingBischler-Möhlau Synthesis
Overall Yield Moderate to Good (estimated)High (potentially >70% over two steps)Generally Low to Moderate
Number of Steps 121
Key Reagents 4-Phenylphenylhydrazine, 3-Methyl-2-butanone, Acid catalyst4-Bromophenylhydrazine, 3-Methyl-2-butanone, Phenylboronic acid, Palladium catalyst, Baseα-Bromo ketone, Aniline derivative
Reaction Conditions Typically requires elevated temperatures and acidic conditions.First step is similar to Fischer indole synthesis. Second step requires an inert atmosphere and a palladium catalyst.Often requires harsh conditions (high temperatures).
Starting Material Accessibility 4-Phenylphenylhydrazine may need to be synthesized.Starting materials are commercially available.Requires a specific α-bromo ketone which may need to be synthesized.
Scalability Potentially scalable.Readily scalable.Can be challenging to scale up due to harsh conditions and potential side reactions.
Purification Standard chromatographic techniques.Requires purification after each step.Often challenging due to byproducts.

Route 1: Direct Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1][2][3][4] For the synthesis of this compound, this would involve the direct reaction of 4-phenylphenylhydrazine with 3-methyl-2-butanone.

Fischer_Indole_Synthesis 4-Phenylphenylhydrazine 4-Phenylphenylhydrazine Intermediate_Hydrazone Phenylhydrazone Intermediate 4-Phenylphenylhydrazine->Intermediate_Hydrazone 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone->Intermediate_Hydrazone Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Intermediate_Hydrazone Final_Product This compound Intermediate_Hydrazone->Final_Product [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol (Proposed)
  • Preparation of 4-Phenylphenylhydrazine: 4-Phenylphenylhydrazine can be synthesized from 4-aminobiphenyl. The synthesis involves diazotization of 4-aminobiphenyl followed by reduction of the resulting diazonium salt.

  • Fischer Indole Synthesis: To a solution of 4-phenylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-methyl-2-butanone (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Estimated from similar reactions)[5][6]
ParameterValue
Yield 60-80%
Purity >95% after chromatography
Reaction Time 4-12 hours
Reaction Temperature Reflux

Route 2: Two-Step Synthesis via Suzuki-Miyaura Coupling

This modern approach involves the initial synthesis of a halogenated indole precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.[5][6] This method offers high yields and functional group tolerance.

Two_Step_Synthesis cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling 4-Bromophenylhydrazine 4-Bromophenylhydrazine Bromo_Indole 5-Bromo-2,3,3-trimethyl-3H-indole 4-Bromophenylhydrazine->Bromo_Indole 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone->Bromo_Indole Final_Product This compound Bromo_Indole->Final_Product Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Final_Product Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Final_Product Base Base (e.g., K2CO3) Base->Final_Product

Caption: Two-Step Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole

A detailed procedure for this step has been reported with high yield.[7]

  • To a solution of 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol, add 3-methyl-2-butanone (1.1 equivalents).

  • Add concentrated sulfuric acid (catalytic amount) and heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture and quench with a 10% sodium bicarbonate solution.

  • Extract the product with diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude product, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

Based on general procedures for Suzuki couplings on indole systems.[8][9]

  • In a reaction vessel, combine 5-bromo-2,3,3-trimethyl-3H-indole (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture and then heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and add water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data

Step 1: Fischer Indole Synthesis of Bromo-intermediate [7]

ParameterValue
Yield ~96%
Purity Used crude in the next step
Reaction Time 12 hours
Reaction Temperature Reflux

Step 2: Suzuki-Miyaura Coupling (Estimated from similar reactions)

ParameterValue
Yield 70-90%
Purity >98% after chromatography
Reaction Time 4-12 hours
Reaction Temperature Reflux

Route 3: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method for indole formation, typically involving the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[10][11][12] However, this method often requires harsh reaction conditions and can result in lower yields compared to the Fischer indole synthesis. For the target molecule, this would likely involve the reaction of a suitably substituted α-bromo ketone with 4-phenylaniline, which itself can be challenging to prepare. Due to these limitations and the lack of specific literature examples for this particular product, this route is generally considered less practical.

Economic Analysis of Starting Materials

ReagentRouteSupplier (Example)Price (USD, per gram)
4-AminobiphenylFischer (starting material for hydrazine)Sigma-Aldrich~$49[11]
4-Bromophenylhydrazine HClTwo-StepSigma-Aldrich~$22[13]
3-Methyl-2-butanoneBothThermo Fisher Scientific~$0.27[14][15]
Phenylboronic acidTwo-StepSigma-Aldrich~$2.30[16]
Pd(PPh3)4Two-StepSigma-Aldrich~$43.70[17]

Note: Prices are approximate and subject to change. Bulk pricing may be significantly lower.

Conclusion

Both the direct Fischer indole synthesis and the two-step Fischer/Suzuki-Miyaura approach are viable methods for the synthesis of this compound.

  • The direct Fischer indole synthesis offers a more convergent, one-step approach. However, it is contingent on the availability or efficient synthesis of 4-phenylphenylhydrazine.

  • The two-step route via Suzuki-Miyaura coupling provides a more modular and potentially higher-yielding pathway. The starting materials are readily available, and the Suzuki coupling is a robust and well-established reaction. While it involves an additional step, the high yield of the initial bromination and the efficiency of the subsequent coupling make it an attractive option, particularly for laboratory-scale synthesis and for the generation of analogues with different aryl groups at the 5-position.

The Bischler-Möhlau synthesis is not recommended for this specific target due to its known limitations. The choice between the two primary routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for synthetic versatility. For most applications, the two-step Fischer/Suzuki-Miyaura approach is likely to be the more reliable and flexible strategy.

References

A Comparative Guide to 2,3,3-Trimethyl-5-phenyl-3H-indole-Based Fluorescent Sensors for pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a performance benchmark of 2,3,3-trimethyl-5-phenyl-3H-indole-based fluorescent sensors, offering a comparison with commonly used alternative sensor platforms, namely rhodamine and fluorescein derivatives. The information is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key performance indicator (KPI) evaluation.

Introduction to this compound-Based Sensors

Indole derivatives are a versatile class of heterocyclic compounds widely utilized in the development of fluorescent chemosensors. Their inherent photophysical properties, which can be finely tuned through synthetic modifications, make them excellent candidates for sensing various analytes, including pH.[1][2] The this compound scaffold, in particular, has been explored for its potential in creating sensitive and selective fluorescent probes. These sensors often operate on mechanisms such as Intramolecular Charge Transfer (ICT), where the protonation or deprotonation of the indole nitrogen in response to pH changes modulates the fluorescence output.[3][4]

Performance Benchmark: Indole vs. Alternatives

Direct comparative studies benchmarking this compound-based sensors against rhodamine and fluorescein derivatives under identical experimental conditions are limited in the current literature. However, by compiling available data, we can draw a comparative overview of their typical performance characteristics.

It is crucial to note that the data presented below is aggregated from different studies and may not represent a direct head-to-head comparison. For a definitive assessment, it is recommended to perform the benchmarking experiments outlined in Section 3.

Performance Metric2,3,3-Trimethyl-3H-benzo[e]indole-based Sensor (H4)[3][4]Typical Rhodamine B-based pH Sensors[2][5][6]Typical Fluorescein-based pH Sensors[3][7][8]
pKa 4.3[3][4]3.0 - 5.0~6.4
pH Range 2.2 - 7.4 (linear range)[3][4]Typically acidic to neutralNeutral
Quantum Yield (Φ) Not explicitly reported for H4.Generally high (can be > 0.9)High (~0.95 in basic conditions)[7]
Response Time < 10 seconds[3][4]Fast (seconds)Fast (seconds)
Photostability > 120 minutes[3][4]Generally highModerate (prone to photobleaching)[7]
Excitation Max (λex) Not explicitly reported for H4.~550 - 560 nm~490 nm
Emission Max (λem) Not explicitly reported for H4.~570 - 580 nm~515 nm

Experimental Protocols for Benchmarking Fluorescent Sensors

To facilitate a direct and objective comparison, the following standardized protocols are recommended for benchmarking the performance of this compound-based sensors against other fluorescent probes.

Determination of pKa

The pKa, the pH at which the protonated and deprotonated forms of the sensor are in equal concentration, is a critical parameter for pH sensors. It can be determined spectrophotometrically or spectrofluorometrically.

Protocol:

  • Prepare a series of buffer solutions of known pH values spanning a wide range (e.g., pH 2 to 12).

  • Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or ethanol).

  • Add a small, constant aliquot of the sensor stock solution to each buffer solution to achieve the desired final concentration (typically in the micromolar range).

  • Measure the fluorescence intensity of each solution at the emission maximum after excitation at the appropriate wavelength.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the resulting sigmoidal curve. The pH at the inflection point corresponds to the pKa.[9][10][11]

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is a common and reliable approach.[4][12][13]

Protocol:

  • Select a suitable quantum yield standard with a known quantum yield and similar excitation and emission properties to the sensor being tested (e.g., quinine sulfate, rhodamine 6G).

  • Prepare a series of solutions of both the standard and the test sensor at different, low concentrations (absorbance < 0.1 at the excitation wavelength) in the same solvent.

  • Measure the UV-Vis absorbance spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the standard and the test sensor.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sensor. The plots should be linear.

  • Calculate the quantum yield of the test sensor using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.

Protocol:

  • Prepare a solution of the fluorescent sensor in a buffer at a pH where it is fluorescent.

  • Place the solution in a cuvette within a spectrofluorometer.

  • Continuously expose the sample to the excitation light source at a fixed wavelength and intensity.

  • Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period (e.g., 1-2 hours).

  • Plot the fluorescence intensity as a function of time. A decrease in intensity indicates photobleaching. The rate of decay can be quantified and compared between different sensors.[14][15][16]

Determination of Selectivity and Interference

Selectivity experiments are crucial to determine if the sensor's response is specific to pH and not affected by other ions or molecules that may be present in a sample.

Protocol:

  • Prepare solutions of the fluorescent sensor in a buffer at a specific pH.

  • Add potential interfering species (e.g., common metal ions like Na+, K+, Ca2+, Mg2+, and biologically relevant molecules) to the sensor solutions at concentrations significantly higher than that of the sensor.

  • Measure the fluorescence intensity before and after the addition of the interfering species.

  • Compare the fluorescence response to that observed with a pH change to assess the degree of interference. A minimal change in fluorescence in the presence of other species indicates high selectivity for pH.[14][17][18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling mechanism of an ICT-based indole sensor and a typical experimental workflow for benchmarking.

signaling_pathway General Signaling Pathway of an Indole-Based ICT pH Sensor cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonated_Indole Indole-N⁺-H (Protonated) ICT_Blocked Intramolecular Charge Transfer (ICT) is Blocked Protonated_Indole->ICT_Blocked H⁺ binding Fluorescence_Quenched Fluorescence is Quenched ('Off' State) ICT_Blocked->Fluorescence_Quenched Deprotonated_Indole Indole-N (Deprotonated) ICT_Active Intramolecular Charge Transfer (ICT) is Active Deprotonated_Indole->ICT_Active H⁺ dissociation Fluorescence_On Fluorescence is Emitted ('On' State) ICT_Active->Fluorescence_On pH_Change Change in pH pH_Change->Protonated_Indole Decrease pH_Change->Deprotonated_Indole Increase experimental_workflow Experimental Workflow for Benchmarking Fluorescent pH Sensors Start Start: Select Sensors for Comparison (Indole-based, Rhodamine, Fluorescein) Protocol_pKa 1. pKa Determination (Spectrofluorometric Titration) Start->Protocol_pKa Protocol_QY 2. Quantum Yield (Φ) Measurement (Comparative Method) Protocol_pKa->Protocol_QY Protocol_PS 3. Photostability Assessment (Time-course Fluorescence Measurement) Protocol_QY->Protocol_PS Protocol_Selectivity 4. Selectivity & Interference Testing (Screening against various ions) Protocol_PS->Protocol_Selectivity Data_Analysis 5. Data Analysis & Comparison (Tabulate results, generate plots) Protocol_Selectivity->Data_Analysis Conclusion End: Conclude on Sensor Performance Data_Analysis->Conclusion

References

Comparative Guide to the Reproducibility and Validation of Experiments Involving 2,3,3-Trimethyl-5-phenyl-3H-indole and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental methodologies and performance data for 2,3,3-Trimethyl-5-phenyl-3H-indole and its alternatives in key research applications. The content is intended for researchers, scientists, and drug development professionals to facilitate experimental design, validation, and reproducibility.

Introduction to this compound

This compound belongs to the indole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The indole nucleus is a prevalent scaffold in numerous natural products, pharmaceuticals, and functional materials. The specific substitution pattern of a phenyl group at the C5 position and trimethyl groups at C2 and C3 suggests potential applications in areas where tailored electronic and steric properties are crucial, such as in the development of enzyme inhibitors and fluorescent probes.

This guide will explore the synthesis and application of a representative 5-phenyl-3H-indole derivative, acknowledging the limited direct experimental data on this compound, and compare it with established alternatives in relevant experimental contexts.

I. Synthesis and Characterization

The synthesis of this compound can be conceptually approached through two well-established synthetic strategies: the Fischer indole synthesis for the formation of the indole core and a subsequent Suzuki-Miyaura coupling for the introduction of the C5-phenyl group.

A. Fischer Indole Synthesis of the 3H-Indole Core

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] For the synthesis of the 2,3,3-trimethyl-3H-indole core, 4-substituted phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) would be the key starting materials.

Experimental Protocol: Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole (as a procedural analogue)

A mixture of p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) is added to glacial acetic acid (0.03 mol). The mixture is refluxed for 2.25 hours with stirring. The completion of the reaction is monitored by TLC. After cooling, the mixture is neutralized with 1 M NaOH, diluted with water (100 mL), and extracted with chloroform (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield 2,3,3,5-tetramethyl-3H-indole.[3]

Characterization Data for 2,3,3,5-Tetramethyl-3H-indole: [3]

  • ¹H-NMR (CDCl₃, ppm): δ 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H).

  • ¹³C-NMR (CDCl₃, ppm): δ 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6.

  • UV-Vis (EtOH): λmax 217 nm, 262 nm.

  • IR (cm⁻¹): 2940, 1680, 1570, 1450, 1363, 1190, 810.

B. Suzuki-Miyaura Coupling for C5-Phenylation

The introduction of the phenyl group at the C5 position is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples an organoboron compound (phenylboronic acid) with a halide (e.g., 5-bromo-2,3,3-trimethyl-3H-indole).[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1,3,3-trimethyl-3H-indolium iodide with Phenylboronic Acid (as a procedural analogue)

To a reaction vessel containing 5-bromo-1,3,3-trimethyl-3H-indolium iodide (1 equivalent), phenylboronic acid (1.3 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (e.g., 2 mol%) is added a suitable solvent (e.g., a mixture of dioxane and water) and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents).[5] The reaction mixture is heated under an inert atmosphere (e.g., at 100°C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[6][7]

G cluster_fischer Fischer Indole Synthesis cluster_suzuki Suzuki-Miyaura Coupling start_fischer 4-Bromo-phenylhydrazine + 3-Methyl-2-butanone hydrazone Hydrazone Formation (Acid Catalyst, e.g., Acetic Acid) start_fischer->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & NH3 Elimination rearrangement->cyclization indole_core 5-Bromo-2,3,3-trimethyl-3H-indole cyclization->indole_core coupling Cross-Coupling Reaction indole_core->coupling start_suzuki Phenylboronic Acid start_suzuki->coupling pd_catalyst Pd Catalyst + Base pd_catalyst->coupling final_product This compound coupling->final_product

Caption: Mechanism of action for indole-based tubulin inhibitors.

III. Application in Bioimaging: Fluorescent Probes

The indole scaffold is inherently fluorescent, and its photophysical properties can be tuned by chemical modification, making indole derivatives attractive candidates for fluorescent probes. [8][9]The introduction of a phenyl group at the C5 position can extend the π-conjugation, potentially red-shifting the emission and improving the quantum yield.

A. Performance of Indole-Based Fluorescent Probes

A study by Liu et al. designed and synthesized novel indole derivatives based on a donor-π-acceptor (D-π-A) concept. These compounds exhibited positive solvatochromism and their fluorescence was sensitive to pH, making them suitable as colorimetric pH sensors. [10][11]Another study reported an indole-based near-infrared fluorescent "turn-on" probe for hydrogen peroxide (H₂O₂) with a low limit of detection (25.2 nM), enabling sensitive imaging in living cells and zebrafish. [12]

B. Alternative: Fluorescein

Fluorescein and its derivatives are widely used fluorescent probes known for their high quantum yields and excellent photostability. However, they can be susceptible to photobleaching and their fluorescence is pH-dependent, which can be a limitation in certain applications.

C. Comparative Data
ProbeAnalyteExcitation Max (nm)Emission Max (nm)Quantum YieldCitation
5-Hydroxyindole (in cyclohexane)-~300~325Not specified[9]
Indole-based H₂O₂ ProbeH₂O₂~650 (NIR)~700 (NIR)Not specified[12]
Fluorescein (at pH 9)pH~490~515~0.95General Knowledge
D. Experimental Protocol: pH-Sensing with an Indole-Based Probe
  • Reagents: Indole-based fluorescent probe, buffer solutions of varying pH (e.g., Britton-Robinson buffer), and a spectrofluorometer.

  • Procedure:

    • A stock solution of the indole probe is prepared in a suitable solvent (e.g., DMSO or ethanol).

    • The probe is diluted to a final concentration (e.g., 1-10 µM) in buffer solutions of different pH values.

    • The solutions are incubated for a short period to allow for equilibration.

    • The fluorescence emission spectra are recorded for each pH value using a fixed excitation wavelength.

    • The fluorescence intensity at the emission maximum is plotted against the pH to determine the probe's pKa and dynamic range.

Logical Relationship: Design of a D-π-A Indole-Based Fluorescent Probe

G Donor Electron Donating Group (e.g., Methoxy, Amino) Pi_Bridge π-Conjugated System (Indole Ring) Donor->Pi_Bridge ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Electron Withdrawing Group (e.g., Cyano, Nitro) Pi_Bridge->Acceptor Pi_Bridge->ICT Acceptor->ICT Fluorescence Modulated Fluorescence (e.g., Solvatochromism, pH-sensitivity) ICT->Fluorescence

Caption: Design principle of a D-π-A indole fluorescent probe.

IV. Conclusion

References

Phenyl Substitution at C5: A Double-Edged Sword for Indole's Photophysical Properties

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of a phenyl group at the C5 position of the indole ring significantly alters its photophysical behavior, leading to a bathochromic shift in both absorption and emission spectra, alongside a potential decrease in fluorescence quantum yield. This modification, while enhancing absorption in the near-visible region, can introduce non-radiative decay pathways that quench fluorescence, a critical consideration for applications in fluorescence spectroscopy and drug development.

Substitution on the indole scaffold is a common strategy to tune its photophysical properties for various applications, including fluorescent probes and pharmacophores. The phenyl group, with its extended π-system, is a particularly interesting substituent. When attached at the C5 position, it directly influences the electronic structure of the indole core, leading to observable changes in how the molecule interacts with light.

Comparative Photophysical Data

Photophysical ParameterIndole (in Cyclohexane)Indole (in Ethanol)5-Phenylindole (Predicted Trends)
Absorption Maximum (λabs) ~287 nm~288 nmBathochromic (Red) Shift
Emission Maximum (λem) ~298 nm~310 nmBathochromic (Red) Shift
Fluorescence Quantum Yield (Φf) ~0.4~0.3Likely Decreased
Fluorescence Lifetime (τf) ~4.6 ns~3.9 nsPotentially Shorter

Note: The data for indole is compiled from various literature sources. The predicted trends for 5-phenylindole are based on the general effects of aryl substitution on the indole chromophore.

The expected bathochromic shift in the absorption and emission spectra of 5-phenylindole is a direct consequence of the extended π-conjugation provided by the phenyl ring. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption and emission of lower-energy (longer wavelength) light.

However, the introduction of the phenyl group can also introduce new deactivation pathways for the excited state. Torsional motion between the indole and phenyl rings can lead to non-radiative decay, effectively competing with fluorescence and thereby reducing the fluorescence quantum yield and lifetime. The extent of this quenching effect is often dependent on the solvent environment and the specific conformation of the molecule.

Experimental Protocols

The characterization of the photophysical properties of indole and its derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the compound.

Methodology:

  • Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the indole derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) in a standard 1 cm path length quartz cuvette.

  • Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 600 nm. The wavelength of maximum emission (λem) is determined from this spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φf,std) that absorbs and emits in a similar spectral region to the sample. For indole derivatives, quinine sulfate in 0.1 M H2SO4 (Φf,std = 0.54) is a common standard.

  • Absorbance Matching: Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Spectra Acquisition: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield of the sample (Φf,sample) is calculated using the following equation:

    Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (nsample2 / nstd2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the excited-state lifetime of the fluorophore.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength corresponding to the sample's absorption maximum.

  • Detection: Detect the emitted photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).

  • Data Analysis: The instrument measures the time delay between the excitation pulse and the detection of the emitted photon. By collecting a histogram of these delay times, a fluorescence decay curve is generated. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τf).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of indole derivatives.

G cluster_synthesis Compound Preparation cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of 5-Phenylindole Purification Purification and Characterization Synthesis->Purification Absorption UV-Vis Absorption Spectroscopy Purification->Absorption Fluorescence Steady-State Fluorescence Absorption->Fluorescence QuantumYield Fluorescence Quantum Yield Measurement Fluorescence->QuantumYield Lifetime Time-Resolved Fluorescence Fluorescence->Lifetime Data Data Compilation and Comparison QuantumYield->Data Lifetime->Data Interpretation Interpretation of Structure-Property Relationships Data->Interpretation

Caption: Workflow for the synthesis and photophysical characterization of 5-phenylindole.

Signaling Pathways and Logical Relationships

The photophysical processes occurring in indole and its derivatives can be represented as a signaling pathway. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via several pathways: fluorescence (radiative decay), internal conversion (non-radiative decay), or intersystem crossing to the triplet state (T₁), which can then undergo phosphorescence or non-radiative decay.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p) T1->S0 Non-radiative Decay (k_nr)

Caption: Jablonski diagram illustrating the photophysical pathways of an indole derivative.

Stability of Substituted 3H-Indoles: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. The 3H-indole nucleus, a structural isomer of the more common 1H-indole, is a component of various bioactive molecules. However, its non-aromatic pyrrole ring often renders it less stable. This guide provides a comparative analysis of the stability of different substituted 3H-indoles, supported by available experimental data and detailed methodologies.

Influence of Substitution on 3H-Indole Stability: An Overview

The stability of the 3H-indole core is significantly influenced by the nature and position of its substituents. While comprehensive comparative studies across a wide range of substituted 3H-indoles under standardized stress conditions are limited in publicly available literature, existing research and general chemical principles allow for key insights.

Electron-donating groups, particularly on the benzenoid ring, can increase the electron density of the molecule, potentially influencing its susceptibility to oxidation. Conversely, electron-withdrawing groups may affect the reactivity of the imine functionality in the five-membered ring. Steric hindrance around the reactive centers of the 3H-indole can also play a crucial role in determining its stability.

Comparative Stability Data

The following table summarizes available data on the stability of various indole derivatives, including some 3H-indoles and related structures, under different conditions. It is important to note that direct comparison is challenging due to varying experimental setups across different studies.

Compound/ClassSubstituent(s)ConditionObservation
3H-Indole (general)-Air/SolutionGenerally considered less stable than 1H-indole due to lack of aromaticity in the pyrrole ring. Prone to tautomerization, hydrolysis, and oxidation.
2-Methylindoles2-CH₃AirReadily auto-oxidized, even when stored in a dark brown bottle.
3-Methylindole3-CH₃Methanogenic consortiumHydroxylated at the 2-position, but not further metabolized.[1]
3-Indolyl Acetate3-CH₂COO⁻Methanogenic consortiumDeacetylated to indoxyl, which was not further metabolized.[1]
Indoles with 3-OH or 3-COOH3-OH or 3-COOHMethanogenic consortiumThe presence of electron-withdrawing groups at the 3-position inhibited hydroxylation.[1]
3,3-Disubstituted Indoline3,3-disubstitutedSolution (in NMR tube)Oxidized to 2-oxindole.[2]
Spiro-indolineSpirocyclic at C3Solution (in NMR tube)Undergoes aromatization of the indole ring.[2]
3-Arylazoindoles (Z-isomers)Various aryl groupsToluene, DMSO, MeOHThermal lifetimes vary with substitution and solvent, ranging from microseconds to seconds. For example, the p-nitro derivative (Z-7a) showed a longer lifetime than the o-morpholino derivative (Z-5a).
6-(pyrrolidin-1-yl)-1H-indole derivatives6-pyrrolidinylThermal analysisIncreasing the electron-donating ability of the indole moiety can lead to a decrease in thermal stability.[3]

Experimental Protocols

To assess the stability of substituted 3H-indoles, a forced degradation study is typically performed. This involves subjecting the compound to a variety of stress conditions to predict its degradation pathways and intrinsic stability.

General Protocol for Forced Degradation Studies

1. Acidic and Basic Hydrolysis:

  • Objective: To determine the susceptibility of the 3H-indole to hydrolysis under acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile).

    • For acidic hydrolysis, dilute the stock solution with 0.1 M to 1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M to 1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation:

  • Objective: To assess the stability of the 3H-indole in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Dilute the stock solution with a solution of hydrogen peroxide (typically 3-30%) to a final concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature for a defined period, protected from light.

    • At specified time intervals, withdraw aliquots for analysis by HPLC.

3. Thermal Degradation:

  • Objective: To evaluate the stability of the 3H-indole at elevated temperatures.

  • Procedure:

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).

    • For solution stability, incubate a solution of the compound at an elevated temperature (e.g., 60°C).

    • At various time points, collect samples and analyze for degradation.

4. Photostability:

  • Objective: To determine the effect of light on the stability of the 3H-indole.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source with a specific illumination (e.g., ICH option 1: UV-A and visible light).

    • Concurrently, keep control samples protected from light.

    • After a defined exposure period, analyze both the exposed and control samples to determine the extent of photodegradation.

Visualization of Factors Influencing 3H-Indole Stability

The following diagram illustrates the key factors that can influence the stability of a substituted 3H-indole.

Factors Influencing 3H-Indole Stability cluster_substituents Substituent Effects cluster_conditions Environmental Conditions 3H-Indole Core 3H-Indole Core Electron-donating Groups Electron-donating Groups 3H-Indole Core->Electron-donating Groups Electron-withdrawing Groups Electron-withdrawing Groups 3H-Indole Core->Electron-withdrawing Groups Steric Hindrance Steric Hindrance 3H-Indole Core->Steric Hindrance pH (Acid/Base) pH (Acid/Base) 3H-Indole Core->pH (Acid/Base) Oxidizing Agents Oxidizing Agents 3H-Indole Core->Oxidizing Agents Temperature Temperature 3H-Indole Core->Temperature Light (UV/Vis) Light (UV/Vis) 3H-Indole Core->Light (UV/Vis)

Caption: Key factors affecting the stability of the 3H-indole core.

Experimental Workflow for Stability Assessment

The logical flow for conducting a stability study of a substituted 3H-indole is depicted in the following diagram.

Experimental Workflow for 3H-Indole Stability Testing cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome Compound Synthesis\n and Purification Compound Synthesis and Purification Stock Solution\n Preparation Stock Solution Preparation Compound Synthesis\n and Purification->Stock Solution\n Preparation Acidic Hydrolysis Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Oxidative Stress Oxidative Stress Thermal Stress Thermal Stress Photolytic Stress Photolytic Stress Time-point Sampling Time-point Sampling Acidic Hydrolysis->Time-point Sampling Basic Hydrolysis->Time-point Sampling Oxidative Stress->Time-point Sampling Thermal Stress->Time-point Sampling Photolytic Stress->Time-point Sampling Stability-Indicating\n HPLC Method Stability-Indicating HPLC Method Time-point Sampling->Stability-Indicating\n HPLC Method Data Analysis\n (Degradation %, Kinetics) Data Analysis (Degradation %, Kinetics) Stability-Indicating\n HPLC Method->Data Analysis\n (Degradation %, Kinetics) Degradation Pathway\n Identification Degradation Pathway Identification Stability-Indicating\n HPLC Method->Degradation Pathway\n Identification Stability Profile Stability Profile Data Analysis\n (Degradation %, Kinetics)->Stability Profile

Caption: A typical workflow for assessing 3H-indole stability.

Conclusion

References

Validating the Purity of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is a cornerstone of reliable and reproducible results. For novel heterocyclic compounds such as 2,3,3-Trimethyl-5-phenyl-3H-indole, a versatile intermediate in organic synthesis, elemental analysis serves as a fundamental and robust technique for purity validation. This guide provides a comprehensive comparison of elemental analysis with other common analytical methods, supported by experimental protocols and data presentation to aid researchers in selecting the most appropriate validation strategy.

Theoretical vs. Experimental Purity Assessment

Elemental analysis by combustion is a quantitative technique that determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[1][2] The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula, C₁₇H₁₇N.[3] A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity. For a compound to be considered pure, the experimentally determined values should typically fall within ±0.4% of the calculated theoretical values.[4]

Table 1: Comparison of Theoretical and Simulated Experimental Elemental Analysis Data for this compound

ElementTheoretical %Experimental % (Sample A)DeviationPurity Assessment
Carbon (C)86.77%86.65%-0.12%High Purity
Hydrogen (H)7.28%7.35%+0.07%High Purity
Nitrogen (N)5.95%5.88%-0.07%High Purity
Comparative Analysis of Purity Validation Techniques

While elemental analysis is a powerful tool for determining bulk composition, it is often complemented by other analytical techniques to provide a comprehensive purity profile.[5] Each method offers unique advantages in terms of sensitivity, specificity, and the nature of impurities it can detect.

Table 2: Comparison of Purity Validation Methods for Organic Compounds

MethodPrincipleAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, N₂).[1][2]Fast, simple, inexpensive, and provides fundamental confirmation of elemental composition.[1]Not suitable for trace element analysis; does not identify the nature of impurities.[5]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[6]High resolution and sensitivity for detecting and quantifying impurities.Requires a suitable reference standard and method development can be time-consuming.
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula.[4]Extremely sensitive and specific for confirming molecular formula.May not be quantitative without appropriate standards and can be destructive to the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used to identify and quantify impurities.[4]Provides structural confirmation and can detect impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.[7]
Thin-Layer Chromatography (TLC) A simple chromatographic technique for separating non-volatile mixtures.[7][8]Rapid, inexpensive, and useful for monitoring reaction progress and preliminary purity assessment.[7]Primarily qualitative and has lower resolution compared to HPLC.

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining accurate and reliable results in purity validation. The following workflow outlines the key stages of validating the purity of this compound using elemental analysis.

G cluster_0 Sample Preparation cluster_1 Combustion Analysis cluster_2 Data Analysis & Purity Assessment SamplePrep Sample Weighing (1-3 mg) Encapsulation Encapsulation in Tin Capsule SamplePrep->Encapsulation Combustion High-Temperature Combustion (>900°C in O₂ atmosphere) Encapsulation->Combustion GasSeparation Gas Chromatography Separation (CO₂, H₂O, N₂) Combustion->GasSeparation Detection Thermal Conductivity Detection (TCD) GasSeparation->Detection Quantification Quantification of C, H, N Detection->Quantification Comparison Comparison with Theoretical Values Quantification->Comparison Purity Purity Confirmation (Deviation < ±0.4%) Comparison->Purity

Caption: Workflow for Purity Validation using Elemental Analysis.

Detailed Experimental Protocol for Elemental Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known elemental composition (e.g., acetanilide) to ensure accuracy.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

    • Fold the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.

  • Combustion:

    • The sample is dropped into a high-temperature furnace (typically 900-1200°C) with a constant stream of pure oxygen.

    • Combustion converts the carbon, hydrogen, and nitrogen in the sample into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively.

  • Gas Separation and Detection:

    • The resulting gases are passed through a gas chromatography column to separate them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values for C₁₇H₁₇N. The deviation should be within the acceptable limit of ±0.4% for the sample to be considered pure.[4]

Conclusion

Elemental analysis is a direct and reliable method for verifying the elemental composition and, by extension, the purity of this compound. While it provides a foundational assessment of bulk purity, a comprehensive purity analysis, particularly for drug development purposes, should involve orthogonal methods like HPLC and HRMS to detect and identify potential impurities that may not be apparent from elemental analysis alone. The choice of analytical technique should be guided by the specific requirements of the research, regulatory standards, and the intended application of the compound.

References

Safety Operating Guide

Navigating the Disposal of 2,3,3-Trimethyl-5-phenyl-3H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring a safe and compliant laboratory environment. This guide provides a detailed framework for the proper disposal of 2,3,3-Trimethyl-5-phenyl-3H-indole, a compound utilized in various research applications.

Essential Safety and Hazard Information

Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with similar indole-based compounds. The following table summarizes key data from the SDS of 2,3,3-Trimethylindolenine and represents the type of information that should be sought for this compound.

PropertyValue (for 2,3,3-Trimethylindolenine)Significance for Disposal
Physical State LiquidDetermines the type of absorbent material needed for spills.
Appearance Light yellowAids in visual identification.
Boiling Point 228 - 229 °C / 442.4 - 444.2 °F @ 744 mmHg[1]High boiling point suggests low volatility at room temperature.
Flash Point 93 °C / 199.4 °F[1]Classified as a combustible liquid; requires storage away from ignition sources.[1][2]
Hazards - Harmful if swallowed[1][2]- Causes skin irritation[2]- Causes serious eye irritation[2]- May cause respiratory irritation[2]Dictates the necessary Personal Protective Equipment (PPE) and handling procedures.
Incompatible Materials Strong oxidizing agents[1]Must be stored and disposed of separately from these materials to prevent hazardous reactions.

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of small quantities of this compound, as would typically be found in a research setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat and closed-toe shoes.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1]

  • For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Place the absorbent material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

3. Waste Collection and Labeling:

  • Collect all waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, in a designated hazardous waste container.

  • The container must be compatible with the chemical, properly sealed, and clearly labeled with the full chemical name, associated hazards (e.g., "Combustible," "Irritant"), and the date of accumulation.

4. Storage of Waste:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be secure and have secondary containment to prevent environmental release in case of a leak.

5. Final Disposal:

  • Chemical waste must be disposed of through a licensed hazardous waste disposal company.[2]

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the SDS.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Response cluster_storage Storage & Disposal A Consult Specific SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Collect Waste Chemical & Contaminated Materials C->D F Small Spill Occurs C->F E Use Designated, Labeled Hazardous Waste Container D->E I Store Waste in a Cool, Dry, Ventilated & Secure Area E->I G Absorb with Inert Material F->G H Collect for Disposal G->H H->E J Arrange for Pickup by Licensed Waste Disposal Company I->J K Provide SDS to Disposal Company J->K

Caption: Disposal workflow for this compound.

By adhering to these guidelines and, most importantly, the specific instructions in the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Essential Safety and Operational Guide for 2,3,3-Trimethyl-5-phenyl-3H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for handling 2,3,3-Trimethyl-5-phenyl-3H-indole in a laboratory setting. The following procedures are based on the known hazards of the closely related compound, 2,3,3-Trimethylindolenine, and general best practices for handling similar chemical structures.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1-1989 standard.[3] Required for protection against liquid splashes and chemical vapors.
Face ShieldTo be worn over safety goggles when there is a significant splash hazard.[3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[4] For prolonged contact, consider heavier-duty gloves and consult the manufacturer's resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3]
Full-Length PantsRequired to cover all exposed skin on the lower body.[3]
Closed-Toe ShoesShoes must cover the entire foot.[3]
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a respirator is required.[3] All respirator use must comply with a comprehensive respiratory protection program.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Review SDS of Similar Compounds b Conduct Hazard Assessment a->b c Don Appropriate PPE b->c d Work in Ventilated Hood c->d e Dispense and Handle Chemical d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate Chemical Waste g->h i Dispose of Waste via Approved Channels h->i

Figure 1. Safe Handling Workflow

Detailed Experimental Protocol: Safe Weighing and Dispensing

This protocol provides step-by-step guidance for safely weighing and dispensing this compound.

Objective: To accurately measure and dispense the chemical while minimizing exposure and contamination.

Materials:

  • This compound

  • Appropriate PPE (as detailed in the table above)

  • Chemical fume hood

  • Analytical balance

  • Spatula and weighing paper/boat

  • Primary and secondary containers

  • Decontamination solution (e.g., 70% ethanol)

  • Chemical waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE, including double gloves if deemed necessary by the hazard assessment.[4]

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the chemical to the weighing paper/boat. Avoid creating dust or aerosols.

    • Securely close the chemical container.

  • Dispensing:

    • Carefully transfer the weighed chemical into the primary reaction vessel.

    • If dissolving in a solvent, add the solvent to the primary vessel inside the fume hood.

  • Cleanup:

    • Wipe the spatula and any contaminated surfaces with a suitable solvent and then decontaminate with a cleaning solution.

    • Dispose of the weighing paper/boat and any contaminated consumables in the designated chemical waste container.[1]

    • Wipe down the work surface within the fume hood.

  • Post-Procedure:

    • Remove outer gloves (if wearing double) and dispose of them in the chemical waste.

    • Remove remaining PPE in the correct order (gloves, lab coat, eye protection) and wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[2] Avoid contact with skin and eyes.[1] Do not ingest.[1] Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[1][2]

  • Storage: Store in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] Store away from strong oxidizing agents.[1]

First Aid Measures:

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5]

  • If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2][5]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][5]

  • If Swallowed: Clean mouth with water and get medical attention.[2][5]

Disposal Plan:

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[2][5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1] Contaminated clothing should be washed before reuse.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.